Caspofungin Impurity A
Description
Properties
CAS No. |
1202167-57-4 |
|---|---|
Molecular Formula |
C51H86N10O15 |
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28-,29+,32+,33-,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
GINOBWNPZWJLMW-UOHQDOHQSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3S)-(4R,5S)-5-[(2-aminoethyl)amino]-N2-[(10R,12S)-10,12-dimethyl-1-oxotetradecyl]-4-hydroxy-L-ornithyl-L-seryl-(4R)-4-hydroxy-L-prolyl-(4S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-(3R)-3-hydroxy-L-ornithyl-3-hydroxy-L-proline; |
Origin of Product |
United States |
Foundational & Exploratory
"Caspofungin Impurity A chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a potent inhibitor of β-(1,3)-D-glucan synthesis, an essential component of the fungal cell wall, and is used in the treatment of invasive fungal infections.[1][] As with any pharmaceutical compound, the purity of Caspofungin is critical to its safety and efficacy. Caspofungin Impurity A is a significant process-related impurity and a degradation product of Caspofungin.[][] This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is structurally very similar to the active pharmaceutical ingredient, Caspofungin. The key difference is the substitution of a single amino acid in the cyclic peptide core.[1] In Caspofungin, the second amino acid residue is threonine, whereas in Impurity A, it is serine.[1] This subtle change can impact the molecule's physicochemical properties and must be carefully monitored and controlled during the manufacturing process.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1202167-57-4 | [4] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [4] |
| Molecular Weight | 1079.29 g/mol | [4] |
| Systematic Name | l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0 | [1] |
| Storage Conditions | Store at <-15°C, keep dry. | [4] |
Spectroscopic Data
Mass spectrometry is a critical tool for the identification and characterization of this compound.
| Mass Spectrometry Data | m/z | Reference |
| [M+H]⁺ | 1079.630 | [5] |
| [M+2H]²⁺ | 540.319 | [5] |
| Characteristic Fragment Ion | 137.0708 | [1] |
Formation and Degradation Pathways
This compound can be formed during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0.[1] It can also arise from the degradation of Caspofungin, primarily through hydrolysis of the amide bonds within its cyclic peptide structure.[1][] Forced degradation studies have shown that Caspofungin is susceptible to degradation under acidic, basic, and thermal stress conditions, which can lead to the formation of Impurity A.[1]
Analytical Methodologies
The primary analytical technique for the separation and quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Experimental Protocol: RP-HPLC Method for the Determination of this compound
This protocol is a representative method for the analysis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
2. Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) or equivalent | [] |
| Mobile Phase | Isocratic elution with a mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile (B52724), and 2-propanol. | [] |
| Flow Rate | 1.0 mL/min | [] |
| Column Temperature | 30°C | [] |
| Detection Wavelength | 210 nm | [] |
| Injection Volume | 10 µL | [6] |
3. Sample Preparation:
-
Accurately weigh and dissolve the Caspofungin sample in a suitable diluent (e.g., a mixture of acetonitrile and water in a 1:1 ratio) to a known concentration.[5]
4. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and determine the area of the peak corresponding to this compound. The retention time for Impurity A is approximately 14.3 minutes under these conditions.[7]
5. Quantification:
-
Calculate the percentage of this compound in the sample using the area normalization method or by using a reference standard of Impurity A.
Chemical Structure Diagram
The chemical structure of this compound is depicted below.
Conclusion
The control of impurities is a critical aspect of drug development and manufacturing. For Caspofungin, Impurity A represents a key substance that must be monitored to ensure the quality, safety, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of the chemical structure, properties, and analytical methodologies for this compound, which will be of value to researchers, scientists, and drug development professionals working with this important antifungal agent.
References
Unraveling Caspofungin Impurity A: A Technical Guide to its Synthesis and Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin, a semi-synthetic lipopeptide antifungal agent, is a critical therapeutic for treating invasive fungal infections.[1][] As with any pharmaceutical compound, ensuring its purity is paramount to its safety and efficacy.[1][] Among the spectrum of potential impurities, Caspofungin Impurity A has been identified as a significant process-related impurity and a degradation product.[1][] This technical guide provides a comprehensive overview of the synthesis and formation of this compound, offering detailed experimental protocols and data to aid in its control and characterization.
Chemical Identity of this compound
This compound is structurally identified as the serine analogue of Caspofungin.[1] Its systematic chemical name is l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0.[1] The European Pharmacopoeia recognizes it as a primary impurity that necessitates careful monitoring during the manufacturing process of Caspofungin.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1202167-57-4 | [4][5][6] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [][4][5] |
| Molecular Weight | 1079.29 g/mol | [4][5] |
| Appearance | Solid | [] |
| Storage | -20°C, keep dry | [][5] |
Formation Pathways of this compound
The emergence of this compound can be attributed to two primary routes: as a by-product during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0, and as a product of Caspofungin degradation under various stress conditions.[1][]
Process-Related Formation during Synthesis
The semi-synthesis of Caspofungin involves multiple chemical transformations of Pneumocandin B0, which is produced via fermentation of the fungus Glarea lozoyensis.[1] Impurities present in the starting material, Pneumocandin B0, can carry through the synthetic steps and contribute to the final impurity profile.[1]
Key steps in the semi-synthesis where Impurity A can be generated include:
-
Incomplete Reactions: If the chemical transformations are not driven to completion, unreacted intermediates can lead to the formation of by-products, including Impurity A.[1]
-
Side Reactions: The reagents and reaction conditions used in the synthesis can promote side reactions. For instance, the reduction of the primary amide group of Pneumocandin B0 is a critical step that, if not carefully controlled, can lead to the formation of by-products.[1]
-
Reactive Intermediates: The synthesis process may involve reactive intermediates that can be diverted to form impurities.[1]
The choice of solvents and reagents is critical in minimizing these unwanted reactions.[1]
References
Identification of Caspofungin Impurity A as a Serine Analogue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspofungin, a semi-synthetic lipopeptide antifungal agent, is a critical therapeutic for treating invasive fungal infections. As with any pharmaceutical product, ensuring its purity is paramount to its safety and efficacy. This technical guide provides an in-depth analysis of Caspofungin Impurity A, a significant process-related impurity. Through detailed experimental protocols and data analysis, this document establishes the identification of Impurity A as the serine analogue of Caspofungin, differing by a single amino acid substitution in the cyclic peptide core. This guide is intended to serve as a comprehensive resource for researchers, quality control analysts, and drug development professionals involved in the characterization and control of Caspofungin and its related substances.
Introduction to Caspofungin and its Impurities
Caspofungin is a member of the echinocandin class of antifungal drugs, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] It is produced via a semi-synthetic process starting from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1] During the manufacturing process, several related impurities can be formed. The European Pharmacopoeia recognizes this compound as a primary impurity that requires careful monitoring.[1] The presence of this impurity has been noted in commercial formulations of Caspofungin, sometimes at levels approaching or exceeding 1.0% in crude preparations.[1]
The primary structural difference between Caspofungin and Impurity A lies in the amino acid at position 2 of the cyclic peptide core. In the parent molecule, this position is occupied by a threonine residue, whereas in Impurity A, it is substituted by a serine residue.[1] This subtle change can impact the molecule's properties and potentially its biological activity, making its accurate identification and quantification crucial.
Analytical Characterization of this compound
The identification and characterization of this compound rely on a combination of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in structural elucidation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0 | [1] |
| CAS Number | 1202167-57-4 | [2] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [2] |
| Molecular Weight | 1079.31 g/mol | [2] |
Chromatographic Analysis
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Caspofungin and its impurities, offering the necessary resolution to separate these structurally similar compounds.[1]
A typical RP-HPLC method for the analysis of Caspofungin and its impurities is summarized in Table 2.
| Parameter | Condition | Reference |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent | [3] |
| Mobile Phase A | 0.02 M phosphoric acid buffer, pH 3.5 | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Gradient | 33% B to 50% B over 35 min, then to 80% B, followed by re-equilibration | [3] |
| Flow Rate | 1.0 mL/min | [3][4] |
| Column Temperature | 30°C | [3][4] |
| Detection Wavelength | 210 nm or 225 nm | [1][4] |
| Injection Volume | 10 µL | [3] |
Under these conditions, Caspofungin has a retention time of approximately 20.5 minutes.[3] The relative retention time of Impurity A would be slightly different, allowing for its separation and quantification.
Mass Spectrometric Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a Quadrupole Time-of-Flight (QTOF) analyzer, is considered the gold standard for the definitive identification of Caspofungin impurities.[1]
High-resolution mass spectrometry confirms the molecular formula of Impurity A as C₅₁H₈₆N₁₀O₁₅.[5] In positive ion mode electrospray ionization, Caspofungin and its impurities typically form multi-charged quasi-molecular ions.[1] For Impurity A, the protonated molecular ion [M+H]⁺ would be observed at m/z 1080.6, and a doubly charged species [M+2H]²⁺ may also be present.[5]
Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. A characteristic fragment ion for Impurity A is observed at m/z 137.0708, which is thought to arise from the cleavage of peptide bonds or the loss of hydroxyl or amino groups.[1]
| Ion | m/z (observed) | Interpretation | Reference |
| [M+H]⁺ | 1080.6 | Protonated molecular ion | [5] |
| [M+2H]²⁺ | 540.8 | Doubly protonated molecular ion | [5] |
| Fragment Ion | 137.0708 | Characteristic fragment | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the identification and characterization of this compound.
RP-HPLC Method for the Determination of Caspofungin and Impurity A
This protocol is adapted from the method described by Kumar et al. (2023).[3]
3.1.1. Reagents and Materials
-
Caspofungin Acetate reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
3.1.2. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity Quaternary Pump module with MWD Detector or equivalent.[3]
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm).[3]
-
Mobile Phase A: 0.02 M phosphoric acid buffer (pH 3.5, adjusted with ammonia (B1221849) solution).[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program:
-
0-14.5 min: 33% B
-
14.5-35 min: 33% to 50% B
-
35-50 min: 50% to 80% B
-
50-70 min: 80% to 33% B (re-equilibration)[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Sample Tray Temperature: 4°C.[3]
-
Detection: 210 nm.[4]
-
Injection Volume: 10 µL.[3]
-
Runtime: 70 minutes.[3]
3.1.3. Preparation of Solutions
-
Diluent: Phosphoric acid buffer:Methanol (20:80 v/v).[4]
-
Standard Solution: Accurately weigh about 55 mg of Caspofungin Acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Transfer 1 mL of this solution to a 100 mL volumetric flask and dilute to volume with diluent.[3]
-
Impurity Stock Solution: Accurately weigh approximately 1 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent.[3]
-
Sample Solution: Accurately weigh about 55 mg of the Caspofungin sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.[3]
3.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=6) to check for system suitability (precision, tailing factor, theoretical plates).
-
Inject the impurity stock solution to determine the retention time of Impurity A.
-
Inject the sample solution.
-
Identify and quantify Impurity A in the sample by comparing its peak area to that of the standard, using appropriate response factors if necessary.
Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance. The following conditions can be applied to Caspofungin to induce degradation.
| Stress Condition | Reagent and Conditions | Duration |
| Acid Hydrolysis | 0.5 M HCl at 50°C | 30 minutes |
| Base Hydrolysis | 0.5 M NaOH at room temperature | 30 minutes |
| Oxidation | 0.2% H₂O₂ at room temperature | 20 minutes |
| Thermal Degradation | 60°C | 120 hours |
| Photolytic Degradation | 1.2 million lux hours (white fluorescent light) and 200 watt-hours/m² (UV light) | As required |
3.2.1. Procedure
-
Prepare a solution of Caspofungin in the diluent.
-
Expose the solution to the stress conditions outlined in Table 4.
-
At appropriate time points, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the sample (for acid and base hydrolysis).
-
Dilute the sample to a suitable concentration with the diluent.
-
Analyze the stressed samples by the validated RP-HPLC method.
-
Evaluate the chromatograms for the formation of degradation products, including Impurity A, and assess the peak purity of the main Caspofungin peak.
Visualization of Key Processes
Experimental Workflow for Impurity Identification
The logical flow of experiments to identify and characterize this compound is depicted below.
Caption: Workflow for the identification of this compound.
Mechanism of Action of Caspofungin
Caspofungin's antifungal activity stems from the inhibition of a key enzyme in the fungal cell wall synthesis pathway.
Caption: Inhibition of β-(1,3)-D-glucan synthesis by Caspofungin.
Logical Relationship for Impurity Identification
The confirmation of Impurity A as the serine analogue is based on a convergence of evidence from multiple analytical techniques.
Caption: Convergence of analytical evidence for impurity identification.
Conclusion
The comprehensive analytical data from RP-HPLC, LC-QTOF-MS, and comparative NMR analysis unequivocally identifies this compound as the serine analogue of the active pharmaceutical ingredient. The provided experimental protocols offer a robust framework for the separation, quantification, and characterization of this impurity. For professionals in drug development and quality control, diligent monitoring and control of Impurity A are essential to ensure the consistent quality, safety, and efficacy of Caspofungin formulations. This technical guide serves as a vital resource in understanding and managing this critical impurity.
References
A Technical Guide to Forced Degradation Studies of Caspofungin and the Formation of Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class of drugs.[1][] It is derived from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1][] Caspofungin is a potent and widely used treatment for invasive fungal infections, including candidiasis and aspergillosis.[1][] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis, leading to fungal cell death.[1][]
The purity of Caspofungin is critical for its safety and efficacy as a parenteral medication.[] Like many complex molecules, Caspofungin is susceptible to degradation under various environmental conditions, leading to the formation of impurities. One of the significant process-related and degradation impurities is Impurity A, which has been identified as the serine analogue of Caspofungin.[1]
Forced degradation studies are a crucial component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods. This technical guide provides an in-depth overview of the forced degradation of Caspofungin with a specific focus on the formation of Impurity A.
Forced Degradation Studies of Caspofungin
Forced degradation studies of Caspofungin are performed to understand its degradation pathways under various stress conditions, including hydrolysis, oxidation, heat, and light.[][3] These studies are instrumental in developing and validating robust, stability-indicating analytical methods capable of separating and quantifying Caspofungin and its degradation products, including Impurity A.[1]
The primary degradation pathways for Caspofungin include hydrolysis of its amide bonds within the cyclic peptide structure, oxidation, and thermal decomposition.[1][]
Experimental Protocols
Detailed methodologies for conducting forced degradation studies on Caspofungin are outlined below. These protocols are based on established practices and findings from various studies.
Sample Preparation
A stock solution of Caspofungin acetate (B1210297) is prepared by dissolving the compound in a suitable solvent, such as water or a mixture of acetonitrile (B52724) and water, to a known concentration (e.g., 1 mg/mL).[3]
Stress Conditions
-
Treat the Caspofungin stock solution with 0.5 M hydrochloric acid (HCl).[3]
-
Incubate the solution at 50°C for 30 minutes.[3]
-
After the incubation period, neutralize the solution with an equivalent amount of 0.5 M sodium hydroxide (B78521) (NaOH).[3]
-
Dilute the sample to a suitable concentration for analysis.[3]
-
Treat the Caspofungin stock solution with 0.5 M sodium hydroxide (NaOH).[3]
-
Maintain the solution at room temperature for 30 minutes.[3]
-
Neutralize the solution with an equivalent amount of 0.5 M hydrochloric acid (HCl).[3]
-
Dilute the sample to a suitable concentration for analysis.[3]
-
Treat the Caspofungin stock solution with 0.2% hydrogen peroxide (H₂O₂).[3]
-
Keep the solution at room temperature for 20 minutes.[3]
-
Dilute the sample to a suitable concentration for analysis.[3]
-
Subject the Caspofungin stock solution to a temperature of 60°C for 120 hours in a temperature-controlled oven.[3]
-
After the exposure period, allow the sample to cool to room temperature.
-
Dilute the sample to a suitable concentration for analysis.
-
Expose the Caspofungin stock solution to white fluorescent light for a total illumination of 1.2 million lux hours.[3]
-
Separately, expose the solution to UV light at an intensity of 200 watt-hours per square meter.[3]
-
Ensure the samples are placed in a suitable transparent container for uniform exposure.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the samples to a suitable concentration for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the analysis of Caspofungin and its degradation products.
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[3]
-
Mobile Phase A: 0.01 M sodium acetate solution, with the pH adjusted to 4.0 using glacial acetic acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution:
-
Initial: 33% Mobile Phase B
-
Up to 14.5 min: 33% Mobile Phase B
-
14.5 to 35 min: Increase to 50% Mobile Phase B
-
35 to 50 min: Increase to 80% Mobile Phase B
-
50 to 70 min: Return to 33% Mobile Phase B[3]
-
-
Flow Rate: 1.0 mL/minute.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30°C.[3]
-
Sample Tray Temperature: 4°C.[3]
-
Detection: UV at 225 nm.[4]
-
Run Time: 70 minutes.[3]
Data Presentation
The following table summarizes the quantitative data from forced degradation studies of Caspofungin, highlighting the degradation of the parent drug and the formation of Impurity A under various stress conditions.
| Stress Condition | Parameters | Caspofungin Degradation (%) | Impurity A Formation (%) | Reference(s) |
| Acidic Hydrolysis | 0.5 M HCl, 50°C, 30 min | Significant Degradation | Data Not Available | [3] |
| Alkaline Hydrolysis | 0.5 M NaOH, Room Temp, 30 min | Significant Degradation | Data Not Available | [3] |
| Oxidative | 0.2% H₂O₂, Room Temp, 20 min | Significant Degradation | Data Not Available | [3] |
| Thermal | 60°C, 120 hours | Significant Degradation | Data Not Available | [3] |
| Photolytic | 1.2 million lux hours (fluorescent) & 200 Wh/m² (UV) | Significant Degradation | Data Not Available | [3] |
Note: While specific percentages for Caspofungin degradation and Impurity A formation under these exact conditions are not available in a single consolidated source, the provided references indicate that significant degradation occurs, and these conditions are used to generate and quantify impurities like Impurity A. One study reported 15-25% degradation of Impurity A itself under acidic conditions (0.1 M HCl, 60-80°C, 2-8 hours), 18-28% under basic conditions (0.1 M NaOH, 60-80°C, 2-8 hours), and 20-30% under oxidative conditions (3% H₂O₂, 60°C, 2-8 hours).[5] Another study on thermal degradation at 80°C for 120 minutes showed a decrease in Caspofungin potency by about 80%.[6]
Formation of Impurity A
Impurity A of Caspofungin has been identified as its serine analogue.[1] Its formation can occur during the semi-synthesis of Caspofungin from Pneumocandin B0, where incomplete reactions or side reactions can lead to its generation.[1] Additionally, degradative pathways under stress conditions can contribute to the formation of Impurity A.[1] The primary degradation pathways are believed to be hydrolysis of the peptide backbone and other chemical transformations.
Visualizations
References
In Vitro Biological Activity of Caspofungin Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a potent semisynthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a cornerstone in the treatment of invasive fungal infections, primarily those caused by Candida and Aspergillus species. The manufacturing process of Caspofungin, like any pharmaceutical agent, can result in the formation of process-related impurities and degradation products. Caspofungin Impurity A is a known related substance that requires careful monitoring and characterization to ensure the safety and efficacy of the final drug product.
This technical guide provides a framework for understanding and evaluating the in vitro biological activity of this compound. Due to the limited availability of specific experimental data in the public domain directly comparing the biological activity of this compound to Caspofungin, this document will focus on the established methodologies and theoretical considerations for such an evaluation.
Structural and Mechanistic Overview
This compound is structurally very similar to Caspofungin, both belonging to the echinocandin family. The core mechanism of action for echinocandins is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[2] Given its structural similarity, it is hypothesized that this compound would share this mechanism of action. However, any structural modification could potentially alter its binding affinity to the target enzyme and, consequently, its antifungal potency.
Caption: Mechanism of Action of Echinocandins.
Quantitative Data on Biological Activity
A critical aspect of characterizing any impurity is to understand its biological activity relative to the active pharmaceutical ingredient (API). This includes its desired therapeutic activity (antifungal potency) and any potential undesired effects (cytotoxicity).
In Vitro Antifungal Susceptibility
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antifungal agent's potency. It is the lowest concentration of the drug that prevents the visible growth of a microorganism in vitro. A direct comparison of the MIC values of this compound and Caspofungin against a panel of relevant fungal pathogens is essential.
Note: Extensive searches of scientific literature did not yield specific MIC values for this compound. The following tables are presented as a template for how such data would be structured for a comparative analysis.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Caspofungin and this compound against Candida Species
| Fungal Species | Caspofungin (MIC Range) | This compound (MIC Range) | Fold Difference |
| Candida albicans | Data available | Data not available | - |
| Candida glabrata | Data available | Data not available | - |
| Candida parapsilosis | Data available | Data not available | - |
| Candida tropicalis | Data available | Data not available | - |
| Candida krusei | Data available | Data not available | - |
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Caspofungin and this compound against Aspergillus Species
| Fungal Species | Caspofungin (MIC Range) | This compound (MIC Range) | Fold Difference |
| Aspergillus fumigatus | Data available | Data not available | - |
| Aspergillus flavus | Data available | Data not available | - |
| Aspergillus terreus | Data available | Data not available | - |
In Vitro Cytotoxicity
Evaluating the potential toxicity of an impurity to mammalian cells is a crucial safety assessment. Cytotoxicity is often expressed as the IC50 value, which is the concentration of a substance that inhibits 50% of a biological or biochemical function.
Note: Specific cytotoxicity data for this compound is not publicly available. The table below is a template for presenting such comparative data.
Table 3: Comparative In Vitro Cytotoxicity (IC50 in µg/mL) of Caspofungin and this compound
| Cell Line | Caspofungin (IC50) | This compound (IC50) | Fold Difference |
| HepG2 (Human Liver) | Data available | Data not available | - |
| HEK293 (Human Kidney) | Data available | Data not available | - |
| A549 (Human Lung) | Data available | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro biological activity of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This method is the gold standard for determining the MIC of antifungal agents.
-
Preparation of Antifungal Agent Stock Solution:
-
Accurately weigh and dissolve Caspofungin and this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in 96-well microtiter plates. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microdilution plates.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
References
The Crucible of Antifungal Innovation: A Technical Guide to the Biosynthesis of Caspofungin and the Genesis of Impurity A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspofungin, a frontline semi-synthetic lipopeptide antifungal agent, represents a triumph of natural product chemistry and fermentation science. Its efficacy in treating invasive fungal infections is rooted in its unique mechanism of action: the inhibition of β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall.[1][2] This in-depth technical guide illuminates the intricate biosynthetic pathway of its precursor, pneumocandin B0, produced by the filamentous fungus Glarea lozoyensis, and delves into the chemical origins of a critical process-related impurity, Impurity A. By providing a comprehensive overview of the underlying biochemistry, fermentation parameters, semi-synthetic processes, and analytical methodologies, this document serves as a vital resource for researchers engaged in the optimization of Caspofungin production and the development of novel antifungal agents.
The Biological Blueprint: Biosynthesis of Pneumocandin B0
The journey to Caspofungin begins with the microbial synthesis of its natural precursor, pneumocandin B0, a complex cyclic lipohexapeptide. The biosynthetic machinery for pneumocandin B0 is encoded within a dedicated gene cluster in Glarea lozoyensis.[3] At the heart of this pathway lies a modular non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).
The hexapeptide core of pneumocandin B0 is assembled by a six-module NRPS, designated GLNRPS4.[3][4] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The biosynthesis of the lipid side chain, a 10,12-dimethylmyristoyl moiety, is catalyzed by a dedicated PKS, GLPKS4.[3][4]
A key enzymatic step in the biosynthesis of the more abundant pneumocandin A0, which differs from pneumocandin B0 in the proline residue at position six, is the hydroxylation of L-leucine to form 4S-methyl-L-proline. This reaction is catalyzed by the α-ketoglutarate-dependent oxygenase, GLOXY4.[5][6] Industrial strains of G. lozoyensis have been engineered through mutagenesis to disrupt the function of GLOXY4, thereby shunting the biosynthetic pathway towards the exclusive production of pneumocandin B0, which contains a 3S-hydroxy-L-proline at this position.[5][6]
Pneumocandin B0 Biosynthesis Pathway
Fermentation and Production of Pneumocandin B0
The industrial-scale production of pneumocandin B0 is achieved through submerged fermentation of genetically optimized strains of Glarea lozoyensis. The fermentation process is a critical determinant of the final yield and purity of the starting material for Caspofungin synthesis.
Quantitative Data on Pneumocandin B0 Fermentation
| Strain | Fermentation Condition | Key Media Components | Pneumocandin B0 Titer (g/L) | Reference |
| G. lozoyensis SIPI 2776 mutant 11-γ-12 | Shake flask | Not specified | 1.48 | [5] |
| G. lozoyensis SIPI 2776 engineered strain F-ap-htyE | Shake flask with response surface optimized medium | Not specified | 2.01 | [5] |
| G. lozoyensis SIPI 2776 engineered strain F-ap-htyE | 5 L fermenter with fed-batch culture | Mannitol supplementation | 2.71 | [5] |
| G. lozoyensis CCTCC M2014416 (ALE50) | Shake flask | Glucose, soybean powder (seed); Glucose, D-mannitol, soybean meal (production) | ~2.13 | [1] |
| G. lozoyensis CCTCC M 2019020 Q1 | Extractive batch fermentation with 1.0 g/L SDS | Glucose, soybean powder (seed); Glucose, D-mannitol, soybean meal (production) | ~2.53 | [6] |
| G. lozoyensis (optimized nitrogen source) | 50-L fermenter | Cotton seed powder as nitrogen source | 2.1 | [7] |
Experimental Protocol: Fermentation of Glarea lozoyensis for Pneumocandin B0 Production
This protocol is a composite based on methodologies described in the literature.[1][3][6]
1. Media Preparation:
-
Seed Medium (per liter): 40 g glucose, 20 g soybean powder, 1 g KH2PO4, and 10 mL of a trace element solution. Adjust pH to 5.0.
-
Production Medium (per liter): 20 g glucose, 80 g D-mannitol, 20 g soybean meal, 2.5 g K2HPO4. Adjust pH to 6.8.
-
Sterilize all media by autoclaving.
2. Inoculum Preparation:
-
Inoculate a suitable volume of seed medium with a stock culture of G. lozoyensis.
-
Incubate at 25°C with agitation (e.g., 220 rpm) for 5-7 days to generate a sufficient biomass for inoculation of the production culture.
3. Production Fermentation:
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubate at 25°C with agitation (e.g., 220 rpm) for 14-18 days.
-
Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.
4. Product Extraction and Quantification:
-
At the end of the fermentation, add an equal volume of methanol (B129727) to the culture broth.
-
Agitate for 1 hour at room temperature to extract pneumocandin B0 from the mycelia.
-
Separate the mycelial debris by filtration or centrifugation.
-
Analyze the pneumocandin B0 concentration in the methanol extract using HPLC.
From Nature to Medicine: The Semi-Synthesis of Caspofungin
Caspofungin is synthesized from pneumocandin B0 through a multi-step chemical modification process. A notable synthetic route involves three key transformations with an overall yield of approximately 45%.[8][9]
Semi-Synthetic Pathway of Caspofungin
Experimental Protocol: Semi-Synthesis of Caspofungin
The following is a generalized protocol based on patented synthetic routes.[10][11] Specific reagents and conditions may vary.
Step 1: Formation of the Phenylthioaminal Intermediate
-
Suspend pneumocandin B0 in a suitable dry solvent such as acetonitrile.
-
Cool the suspension to a low temperature (e.g., -15°C).
-
Add thiophenol and a strong acid such as trifluoroacetic acid.
-
Stir the reaction mixture at low temperature until the reaction is complete as monitored by HPLC.
-
Precipitate the product by adding cold water.
-
Isolate the phenylthioaminal intermediate by filtration and wash.
Step 2: Reduction of the Primary Amide
-
Protect the vicinal diol of the homotyrosine residue, for example, by forming a boronate ester.
-
Treat the protected intermediate with a borane reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) in an appropriate solvent like THF.
-
Monitor the reaction for the selective reduction of the primary amide to a primary amine.
-
Work up the reaction to remove the protecting group and isolate the amine intermediate.
Step 3: Substitution with Ethylenediamine
-
Dissolve the amine intermediate in a suitable solvent.
-
React with ethylenediamine to displace the phenylthio group and form the final ethylenediamine side chain of Caspofungin.
-
Purify the crude Caspofungin product using preparative reversed-phase HPLC.
-
Lyophilize the purified fractions to obtain Caspofungin as a stable salt (e.g., diacetate).
The Unwanted Companion: Origin and Characterization of Impurity A
Impurity A is a significant process-related impurity in the production of Caspofungin. It is structurally very similar to Caspofungin, with the key difference being the substitution of a serine residue for the threonine residue at position 2 of the cyclic peptide core.[1]
Origins of Impurity A
The formation of Impurity A can be attributed to two primary sources:
-
Biosynthetic Origin: The NRPS responsible for assembling the hexapeptide core of pneumocandin may exhibit some substrate promiscuity, leading to the occasional incorporation of serine instead of threonine. This would result in the formation of a pneumocandin B0 analog that is subsequently carried through the semi-synthetic process to yield Impurity A.
-
Degradation Product: Caspofungin is susceptible to degradation under certain conditions, which can lead to the formation of Impurity A.[1][2] The precise mechanism of this degradation is not fully elucidated but may involve hydrolysis or other chemical transformations of the threonine residue.
The presence of Impurity A is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. Crude Caspofungin can contain up to 1.0% of Impurity A, which is then reduced to acceptable levels through rigorous purification processes.[1]
Analytical Methodologies for Quality Control
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone analytical technique for the separation and quantification of Caspofungin and its impurities, including Impurity A.[1][12][13]
Experimental Protocol: RP-HPLC Analysis of Caspofungin and Impurity A
This protocol is a representative method based on published literature.[13][14][15][16]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., YMC Hydrosphere C18, 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% acetic acid or 20 mM phosphate (B84403) buffer (pH 2.5-3.5) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic components. For example, starting at 33% B, increasing to 50% B, and then to 80% B.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or 224 nm (excitation) / 304 nm (emission) for fluorescence detection.[15][17]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Caspofungin sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For the analysis of impurities, a stock solution of an impurity mixture can be prepared by dissolving known quantities of each impurity standard.
Fungal Response to Caspofungin: The Cell Wall Integrity Pathway
Caspofungin's inhibition of β-(1,3)-D-glucan synthesis triggers a compensatory stress response in fungal cells known as the Cell Wall Integrity (CWI) pathway.[18][19] This signaling cascade is activated to reinforce the cell wall and counteract the effects of the drug. Understanding this pathway is crucial for elucidating mechanisms of fungal tolerance and for the development of synergistic antifungal therapies.
Cell Wall Integrity (CWI) Signaling Pathway
Conclusion
The successful development and commercialization of Caspofungin is a testament to the power of integrating microbial genetics, fermentation technology, and synthetic chemistry. A thorough understanding of the pneumocandin B0 biosynthetic pathway has enabled the rational engineering of high-yielding production strains. Concurrently, a deep knowledge of the semi-synthetic process and the origins of impurities like Impurity A is paramount for ensuring the quality, safety, and efficacy of this life-saving antifungal drug. The continued exploration of these intricate biological and chemical landscapes will undoubtedly pave the way for the next generation of antifungal therapies.
References
- 1. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20130231457A1 - Preparation method for caspofungin - Google Patents [patents.google.com]
- 11. US20100168415A1 - Process for preparation of Caspofungin acetate - Google Patents [patents.google.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. omicsonline.org [omicsonline.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
Stereochemistry and Absolute Configuration of Caspofungin Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspofungin, a potent antifungal agent, is a semi-synthetic lipopeptide derived from the fermentation product pneumocandin B0. During its synthesis and storage, various impurities can arise, necessitating rigorous analytical characterization to ensure the safety and efficacy of the final drug product. Caspofungin Impurity A is a significant process-related impurity that requires careful monitoring. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, detailing the experimental protocols for its structural elucidation and presenting key analytical data.
Introduction to this compound
This compound is structurally very similar to the active pharmaceutical ingredient (API), Caspofungin. It is identified as the serine analogue of Caspofungin, where the threonine residue at position 2 of the cyclic peptide core is substituted with a serine residue.[1] This seemingly minor change can potentially impact the biological activity and safety profile of the drug, making its identification and control crucial during the manufacturing process. The formation of Impurity A can occur during the semi-synthesis of Caspofungin from its precursor, pneumocandin B0, as well as through degradation pathways.[1]
Chemical Structure and Properties
The systematic IUPAC name for this compound is N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide. This nomenclature implies a defined stereochemistry at each of its 15 chiral centers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [1] |
| Molecular Weight | 1079.29 g/mol | [1] |
| CAS Number | 1202167-57-4 | |
| Appearance | Solid |
Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the primary analytical technique for the separation, identification, and quantification of Caspofungin and its impurities, including Impurity A.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating RP-HPLC method is essential for the quality control of Caspofungin. The method should be capable of resolving Impurity A from Caspofungin and other related substances.
Table 2: Typical RP-HPLC Method Parameters for Caspofungin Impurity Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Buffer (e.g., phosphate (B84403) buffer with adjusted pH) |
| Gradient | A suitable gradient of Mobile Phase A and B to achieve separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 210 nm or 225 nm |
| Injection Volume | 10 - 20 µL |
Note: Specific method parameters may vary depending on the exact column and instrumentation used.
The following diagram illustrates a typical workflow for the analysis of Caspofungin impurities.
Determination of Absolute Configuration
The absolute configuration of the amino acid residues within this compound is critical to fully define its stereochemistry. Given its nature as a complex cyclic peptide, a definitive method involves the hydrolysis of the peptide into its constituent amino acids, followed by chiral analysis. Marfey's method is a widely accepted and robust technique for this purpose.
Experimental Protocol: Marfey's Method
This protocol outlines the steps to determine the absolute configuration of the amino acid residues in this compound.
1. Acid Hydrolysis:
-
Accurately weigh approximately 1 mg of purified this compound into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours.
-
After cooling, evaporate the HCl under a stream of nitrogen or by lyophilization.
-
Re-dissolve the hydrolysate in a known volume of water.
2. Derivatization with Marfey's Reagent:
-
To an aliquot of the hydrolysate (containing approximately 50 nmol of amino acids), add 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent) in acetone (B3395972).
-
Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with mobile phase for HPLC analysis.
-
Prepare standards of L- and D-amino acids (including L- and D-serine, and other expected amino acids) by the same derivatization procedure.
3. HPLC Analysis of Diastereomers:
-
Analyze the derivatized sample and standards by RP-HPLC.
-
The diastereomers formed from the L-amino acids in the impurity will have different retention times from those formed from D-amino acids.
-
By comparing the retention times of the peaks in the Impurity A hydrolysate with the L- and D-amino acid standards, the absolute configuration of each amino acid residue can be determined.
The logical flow of this experimental protocol is depicted in the following diagram.
Conclusion
The stereochemistry and absolute configuration of this compound are critical quality attributes that must be thoroughly understood and controlled. As the serine analogue of Caspofungin, its structure is well-defined, with the stereochemistry of its 15 chiral centers being a key aspect of its identity. The use of robust analytical methods like RP-HPLC for quantification and established protocols such as Marfey's method for the determination of the absolute configuration of its constituent amino acids are essential for the comprehensive characterization of this impurity. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively manage this compound in the production of a safe and effective antifungal therapeutic.
References
An In-depth Technical Guide to the Degradation Pathways of Caspofungin Leading to Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of caspofungin, with a specific focus on the formation of Impurity A. This document outlines the primary degradation mechanisms, presents quantitative data from forced degradation studies, details the experimental protocols for analysis, and provides visualizations of the key processes involved.
Introduction to Caspofungin
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] It is derived from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1] Caspofungin is a crucial therapeutic agent for treating invasive fungal infections, including candidiasis and aspergillosis.[1] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[1] This targeted action disrupts the integrity of the fungal cell wall, leading to cell death. Given its parenteral administration, the purity and stability of caspofungin are of paramount importance to ensure its safety and efficacy.
Understanding Caspofungin Degradation and Impurity A
Caspofungin is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and photolysis.[1][2] These degradation processes can lead to the formation of several impurities, which can potentially impact the drug's quality, safety, and efficacy. One of the critical process-related and degradation impurities is Impurity A.
Impurity A , identified as the serine analogue of caspofungin, is a significant impurity that requires careful monitoring during the manufacturing and storage of caspofungin.[1] The primary structural difference between caspofungin and Impurity A is the substitution of the threonine residue at position 2 of the cyclic peptide core with a serine residue.[1]
-
Caspofungin Chemical Formula: C₅₂H₈₈N₁₀O₁₅
-
Impurity A Chemical Formula: C₅₁H₈₆N₁₀O₁₅[3]
-
CAS Number for Impurity A: 1202167-57-4[3]
Degradation Pathways of Caspofungin
The primary degradation pathway for caspofungin is hydrolysis of the amide bonds within its cyclic peptide structure.[1] This process can be accelerated by acidic, basic, and thermal stress. While the precise step-by-step mechanism for the formation of Impurity A from caspofungin degradation is not fully elucidated in the public domain, it is understood to be a potential product of these degradation pathways, alongside its origin as a process-related impurity from the semi-synthesis process.
Below is a diagram illustrating the general degradation pathways of caspofungin.
Caption: General degradation pathways of caspofungin under various stress conditions.
Quantitative Analysis of Caspofungin Degradation
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following tables summarize the quantitative data from forced degradation studies on caspofungin, highlighting the percentage of degradation and the formation of Impurity A under different stress conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Caspofungin Degradation | % Impurity A Formed |
| Acid Hydrolysis | 0.1 M HCl | 60-80°C | 2-8 hours | 15-25%[2] | Not Specified |
| Base Hydrolysis | 0.1 M NaOH | 60-80°C | 2-8 hours | 18-28%[2] | Not Specified |
| Oxidative Degradation | 3% H₂O₂ | 60°C | 2-8 hours | 20-30%[2] | Not Specified |
| Thermal Degradation | - | 80°C | 2-8 hours | 17-21%[2] | Not Specified |
| Photolytic Degradation | 1.2 million lux hours (fluorescent) & 200 watt hours/m² (UV) | Ambient | - | 10-15%[2] | Not Specified |
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies of caspofungin and the subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Objective: To induce the degradation of caspofungin under various stress conditions to identify and quantify the resulting degradation products, including Impurity A.
Materials:
-
Caspofungin Acetate (B1210297) reference standard
-
Impurity A reference standard
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 0.5 M[2][4]
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphoric acid
-
Triethylamine
-
Glacial acetic acid
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of caspofungin acetate in a suitable diluent (e.g., water or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60-80°C for 2-8 hours.[2]
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration for HPLC analysis.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60-80°C for 2-8 hours.[2]
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute the solution to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate the mixture at 60°C for 2-8 hours.[2]
-
Dilute the solution to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solution of caspofungin in a temperature-controlled environment at 80°C for 2-8 hours.[2]
-
After the specified time, cool the solution to room temperature.
-
Dilute the solution to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of caspofungin to white fluorescent light (1.2 million lux hours) and UV light (200 watt hours/m²).[2]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solutions to a suitable concentration for HPLC analysis.
-
HPLC Analysis
Objective: To separate and quantify caspofungin and its degradation products, including Impurity A, using a stability-indicating HPLC method.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Example Method):
| Parameter | Condition |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol in an isocratic or gradient elution[] |
| Flow Rate | 1.0 mL/min[] |
| Column Temperature | 30°C[] |
| Detection Wavelength | 210 nm[] |
| Injection Volume | 10 µL |
System Suitability:
Before sample analysis, the chromatographic system must meet predefined system suitability criteria, including retention time, theoretical plates, tailing factor, and resolution between caspofungin and Impurity A.
Analysis Procedure:
-
Inject the diluent (blank) to ensure no interference at the retention times of caspofungin and its impurities.
-
Inject the standard solution of caspofungin and Impurity A to determine their retention times and to calibrate the system.
-
Inject the stressed samples from the forced degradation studies.
-
Identify and quantify the peaks corresponding to caspofungin and Impurity A in the chromatograms of the stressed samples.
The following diagram outlines the experimental workflow for the forced degradation and analysis of caspofungin.
Caption: Workflow for forced degradation studies and HPLC analysis of caspofungin.
Conclusion
This technical guide has provided a detailed overview of the degradation pathways of caspofungin, with a particular focus on the formation of Impurity A. Understanding these degradation pathways and having robust analytical methods for their monitoring are critical for ensuring the quality, safety, and efficacy of caspofungin drug products. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working with this important antifungal agent. Further research into the specific mechanisms of Impurity A formation will continue to enhance the control strategies for this critical impurity.
References
Methodological & Application
Application Note: LC-MS/MS Analysis for the Characterization and Quantification of Caspofungin Impurity A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspofungin is a potent semi-synthetic lipopeptide antifungal agent from the echinocandin class, widely used for treating serious fungal infections like invasive candidiasis and aspergillosis.[1][2][3] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall.[2] As a parenterally administered medication, the purity of Caspofungin is critical to ensure its safety and therapeutic efficacy.[1][]
Pharmaceutical impurities, which can be organic, inorganic, or residual solvents, may arise during the manufacturing process or through degradation of the drug substance over time.[1] Regulatory bodies, including those following ICH guidelines, mandate strict control and monitoring of these impurities.[5][6][7][8] Caspofungin Impurity A has been identified as a significant process-related impurity, specifically the serine analogue of Caspofungin.[1] It can also be formed through degradation pathways such as hydrolysis, as the cyclic peptide structure of Caspofungin contains several amide bonds susceptible to cleavage.[1]
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate identification and quantification of this compound. The high specificity and sensitivity of LC-MS/MS make it an ideal technique for analyzing structurally similar impurities, even at trace levels.[1][][9][10][11]
Experimental Protocols
Materials and Reagents
-
Caspofungin Acetate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Internal Standard (IS), e.g., Roxithromycin or Azithromycin[9][10]
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solutions (1 mg/mL): Separately weigh and dissolve Caspofungin and this compound reference standards in a minimal amount of water, then dilute to the final volume with diluent.[9]
-
Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving the IS in methanol or acetonitrile.[9][10]
-
Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the diluent to cover a concentration range from approximately 0.05 µg/mL to 20 µg/mL.[10][11][12] Spike each standard with the internal standard to a constant final concentration.
-
Sample Preparation: Accurately weigh and dissolve the Caspofungin drug substance sample in the diluent to achieve a target concentration (e.g., 1 mg/mL). Add the internal standard to the same final concentration as in the calibration standards. Simple protein precipitation with acetonitrile can be employed for biological matrices.[9][12]
LC-MS/MS Method
2.4.1 Liquid Chromatography Conditions A gradient elution method is recommended for optimal separation.
| Parameter | Condition |
| Column | C18 or similar reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[10] |
| Flow Rate | 0.3 mL/min[10] |
| Column Temperature | 30°C[13] |
| Injection Volume | 5 µL |
| Gradient Program | 0-1 min: 20% B; 1-5 min: linear ramp to 90% B; 5-7 min: hold 90% B; 7.1-8 min: return to 20% B and equilibrate.[10] |
2.4.2 Mass Spectrometry Conditions The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[13][14]
Workflow and Data Presentation
The overall experimental workflow is depicted in the diagram below, from initial sample preparation to final data analysis and reporting.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Results and Discussion
Identification and Quantification
The developed LC-MS/MS method allows for the baseline separation of this compound from the parent Caspofungin peak. The identity of each compound is confirmed by monitoring specific precursor-to-product ion transitions in MRM mode. Caspofungin is often monitored using the doubly charged precursor ion [M+2H]²⁺ at m/z 547.3 or 547.6.[10][12] Since Impurity A is the serine analogue of Caspofungin, its molecular weight and resulting m/z value will be slightly different, allowing for specific detection.
Table 1: Representative MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Retention Time (min) |
| Caspofungin | 547.6 | 538.7 | 100 | 4.5 |
| This compound | User Defined | User Defined | 100 | 4.2 |
| Internal Standard (IS) | 837.4 | 679.4 | 100 | 5.1 |
| Note: MRM transitions for Impurity A must be determined empirically using a reference standard. The values for Caspofungin and a potential IS (Roxithromycin) are based on published data.[10] |
Quantitative Analysis
The concentration of this compound in a sample batch was determined using the calibration curve generated from the reference standards. The results are summarized below.
Table 2: Quantitative Results for a Representative Caspofungin Batch
| Analyte | Retention Time (min) | Concentration (µg/mL) | % Area vs. Caspofungin | Specification Limit | Status |
| Caspofungin | 4.52 | 998.5 | 99.85% | N/A | N/A |
| This compound | 4.21 | 1.5 | 0.15% | ≤ 0.20% | Pass |
Caspofungin Degradation Pathway
Forced degradation studies under hydrolytic conditions (acidic or basic) can be performed to confirm the formation pathway of Impurity A. The primary degradation route for Caspofungin involves hydrolysis of the amide bonds within its cyclic peptide structure.[1][3] This can lead to an open-ring compound which may be a precursor to or related to Impurity A.[2]
Caption: Potential degradation pathway of Caspofungin to Impurity A.
Conclusion
This application note presents a highly specific, sensitive, and reliable LC-MS/MS method for the characterization and quantification of this compound. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for routine quality control analysis in pharmaceutical manufacturing, ensuring that Caspofungin drug products meet the stringent purity requirements set by regulatory authorities.[13] By effectively monitoring critical impurities like Impurity A, the safety and efficacy of Caspofungin therapy are upheld.[][6]
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurities in Drug Substances and Products [usp.org]
- 7. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. A sensitive liquid chromatography-tandem mass spectrometry method for monitoring the caspofungin trough plasma concentration and its association with caspofungin efficacy in intensive-care-unit patients - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ijapbjournal.com [ijapbjournal.com]
- 14. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Caspofungin Impurity A using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a fermentation product of Glarea lozoyensis and is used to treat a variety of serious fungal infections, including invasive candidiasis and aspergillosis.[1][2] Caspofungin functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell death.[1][2] The purity of caspofungin is crucial for its safety and efficacy.[] Impurities can arise during the manufacturing process or through degradation.[][] Caspofungin Impurity A is a known process-related impurity.[2] This application note provides a detailed protocol for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
This compound has been identified as a serine analogue of Caspofungin.[2] Its chemical formula is C51H86N10O15 with a molecular weight of 1097.31.[][6] Understanding the precise structure of this impurity is critical for quality control and process optimization in drug manufacturing.
Experimental Protocols
1. Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the isolated this compound and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD). The choice of solvent should be based on the solubility of the impurity and the desired NMR experiment.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Purpose: To obtain an overview of the proton environment in the molecule.
-
Typical Parameters:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Number of scans: 16-64
-
Relaxation delay (d1): 2 s
-
Acquisition time: 4 s
-
-
-
1D ¹³C NMR:
-
Purpose: To identify the number of unique carbon atoms and their chemical environments.
-
Typical Parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 s
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings within the same spin system, crucial for identifying amino acid residues.
-
Typical Parameters:
-
Pulse sequence: cosygpqf
-
Spectral width (F1 and F2): 12 ppm
-
Number of increments in F1: 256-512
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded proton and carbon atoms.
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2
-
Spectral width (F2): 12 ppm
-
Spectral width (F1): 165 ppm
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, essential for connecting different spin systems and determining the overall structure.
-
Typical Parameters:
-
Pulse sequence: hmbcgpndqf
-
Spectral width (F2): 12 ppm
-
Spectral width (F1): 220 ppm
-
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a given spin system, which is particularly useful for complex amino acid sidechains.
-
Typical Parameters:
-
Pulse sequence: mlevphpp
-
Mixing time: 80 ms
-
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra.
-
Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra.
-
Chemical Shift Referencing: Reference the chemical shifts to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).
-
Integration and Peak Picking: Integrate the signals in the 1D ¹H spectrum to determine the relative number of protons. Pick all peaks in both 1D and 2D spectra.
-
Structural Elucidation:
-
Use the COSY and TOCSY spectra to identify the individual amino acid spin systems.
-
Use the HSQC spectrum to assign the corresponding carbon signals to the protons of each spin system.
-
Use the HMBC spectrum to establish the connectivity between the amino acid residues and to confirm the overall peptide sequence and the position of the lipid side chain.
-
Compare the obtained data with the known NMR data of Caspofungin to pinpoint the structural differences. The key difference for Impurity A, the serine analogue, will be the presence of serine-specific signals and the absence of the corresponding signals from the original amino acid in Caspofungin.
-
Data Presentation
The following tables represent hypothetical but realistic NMR data for this compound, focusing on the key structural moieties. The chemical shifts are illustrative and may vary depending on the experimental conditions.
Table 1: Hypothetical ¹H NMR Data for Key Residues of this compound (in DMSO-d6)
| Amino Acid Residue | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| Serine | Hα | 4.25 | dd | 8.5, 4.0 |
| Hβ1 | 3.70 | dd | 11.0, 4.0 | |
| Hβ2 | 3.62 | dd | 11.0, 8.5 | |
| NH | 8.15 | d | 8.0 | |
| Hydroxyornithine | Hα | 4.10 | m | |
| Hβ | 3.85 | m | ||
| Hγ | 1.70, 1.55 | m | ||
| Hδ | 2.90 | m | ||
| NH | 8.30 | d | 7.5 | |
| Lipid Side Chain | CH₃ | 0.85 | t | 7.0 |
| (CH₂)n | 1.25 | br s | ||
| α-CH₂ | 2.20 | t | 7.5 |
Table 2: Hypothetical ¹³C NMR Data for Key Residues of this compound (in DMSO-d6)
| Amino Acid Residue | Carbon | Chemical Shift (ppm) |
| Serine | Cα | 56.5 |
| Cβ | 61.0 | |
| C=O | 171.5 | |
| Hydroxyornithine | Cα | 54.0 |
| Cβ | 68.0 | |
| Cγ | 28.5 | |
| Cδ | 40.0 | |
| C=O | 172.0 | |
| Lipid Side Chain | CH₃ | 14.0 |
| (CH₂)n | 22.0-31.0 | |
| C=O | 173.0 |
Visualizations
The following diagrams illustrate the workflow and logic for the structural elucidation of this compound.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical flow of NMR data interpretation for structural elucidation.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a crucial therapeutic option for treating invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] During its synthesis and storage, several related substances, including impurities and degradation products, can arise.[2][3] Regulatory authorities require robust analytical methods to ensure the quality, safety, and efficacy of the drug product by accurately quantifying Caspofungin and its related substances. This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for this purpose. The primary degradation pathway for Caspofungin involves hydrolysis and subsequent dimerization.[4]
Methodology
A stability-indicating RP-HPLC method was developed and validated to separate and quantify Caspofungin from its known related substances, including impurities A, B, D, E, and the precursor Pneumocandin B0.[2][3] The method is demonstrated to be specific, linear, precise, and accurate.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of Caspofungin and its related substances.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Buffer: 0.05 M ammonium (B1175870) acetate (B1210297), pH adjusted to 4.0 with glacial acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 14.5 | |
| 35 | |
| 50 | |
| 70 | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Sample Tray Temperature | 4°C[3] |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | 210 nm[5] |
| Run Time | 70 minutes[3] |
Sample and Standard Preparation
Diluent: A mixture of Mobile Phase A and Mobile Phase B (1:1 v/v).
Standard Solution Preparation:
-
Accurately weigh about 55 mg of Caspofungin acetate reference standard into a 100 mL volumetric flask.[3]
-
Dissolve and dilute to volume with the diluent.
-
Further dilute as needed to achieve the desired concentration for calibration.
Sample Solution Preparation:
-
Accurately weigh about 55 mg of the Caspofungin sample into a 100 mL volumetric flask.[3]
-
Dissolve and dilute to volume with the diluent.[3]
-
The prepared solution should be used within 14 hours of its preparation.[3]
Impurity Stock Solution:
-
Accurately weigh approximately 1 mg each of impurity A, B, D, E, and Pneumocandin B0 into a 20 mL volumetric flask.[3]
-
Dissolve and dilute to volume with the diluent.[3]
-
This stock solution can be used for spiking experiments to demonstrate specificity and accuracy.
Method Validation Summary
The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.
| Validation Parameter | Results |
| Specificity | The method is specific for Caspofungin and its related substances. No interference was observed from the diluent or excipients. Forced degradation studies showed that the degradation products were well-resolved from the main peak. |
| Linearity | The method demonstrated linearity over the concentration range of 50% to 150% of the target concentration. The correlation coefficient (r²) was > 0.99.[5] |
| Precision | |
| System Precision | The %RSD for the peak area of six replicate injections of the standard solution was less than 2.0%.[5] |
| Method Precision | The %RSD of the assay values for six individual sample preparations was not more than 2.0%.[5] |
| Accuracy | The recovery of related substances spiked into the sample was between 95.0% and 105.0%. |
| Limit of Detection (LOD) | The LOD for the related substances was determined to be sufficiently low to detect them at the required reporting levels. |
| Limit of Quantitation (LOQ) | The LOQ for the related substances was determined to be sufficiently low to quantify them accurately at the required reporting levels. |
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, Caspofungin was subjected to forced degradation under various stress conditions.[2]
| Stress Condition | Treatment |
| Acid Hydrolysis | 0.5 M HCl at 50°C for 30 minutes[2] |
| Base Hydrolysis | 0.5 M NaOH at room temperature for 30 minutes[2] |
| Oxidation | 0.2% H₂O₂ at room temperature for 20 minutes[2] |
| Thermal Degradation | Heat at 80°C for 120 minutes[6][7] |
| Photolytic Degradation | Exposure to UV light |
In all cases, the method was able to separate the degradation products from the parent Caspofungin peak, confirming its stability-indicating capability.
Visualizations
References
- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application Note: Gradient HPLC Method for the Separation of Caspofungin and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a crucial therapeutic option for treating invasive fungal infections, particularly those caused by Candida and Aspergillus species. The manufacturing process of Caspofungin can result in the formation of several process-related impurities and degradation products.[1] Rigorous analytical monitoring is essential to ensure the quality, safety, and efficacy of the final drug product. This application note details a robust gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Caspofungin and its key impurities.
The primary impurities associated with Caspofungin include Impurity A, Impurity B, Impurity D, Impurity E, and the precursor molecule, Pneumocandin B0.[1] These impurities are structurally similar to Caspofungin, necessitating a highly selective analytical method for their resolution. The method described herein is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.
Chemical Structures
Caspofungin and Its Related Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Caspofungin | C₅₂H₈₈N₁₀O₁₅ | 1093.31 |
| Impurity A | C₅₁H₈₆N₁₀O₁₅ | 1079.29[2] |
| Impurity B | C₅₂H₈₈N₁₀O₁₅ | 1093.3[3][4][5] |
| Impurity D | C₅₀H₈₂N₈O₁₆ | 1051.23[][7][8] |
| Impurity E | C₅₀H₈₂N₈O₁₆ | 1051.23[8][][10] |
| Pneumocandin B0 | C₅₀H₈₀N₈O₁₇ | 1065.21[2] |
Experimental Protocol: Gradient HPLC Method
This protocol outlines a validated gradient RP-HPLC method for the separation of Caspofungin and its impurities.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Buffer: Prepare a suitable buffer solution and adjust the pH to 4.0 ± 0.05 with glacial acetic acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 14.5 | |
| 35 | |
| 50 | |
| 50.1 | |
| 70 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Autosampler Temperature | 4°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 70 minutes |
Preparation of Solutions
Diluent: A mixture of a suitable buffer and an organic solvent.
Standard Solution:
-
Accurately weigh approximately 55 mg of Caspofungin Acetate Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Further dilute this solution to a final concentration suitable for analysis.
Sample Solution:
-
Accurately weigh approximately 55 mg of the Caspofungin sample into a 100 mL volumetric flask.[1]
-
Dissolve in and dilute to volume with the diluent.[1]
Impurity Stock Solution:
-
Accurately weigh about 1 mg each of Impurity A, Impurity B, Impurity D, Impurity E, and Pneumocandin B0 into a 20 mL volumetric flask.[1]
-
Dissolve in and dilute to volume with the diluent.[1] This stock solution can be used for spiking experiments to confirm peak identification and resolution.
Quantitative Data Summary
The following table summarizes the retention times (RT) and relative retention times (RRT) for Caspofungin and its impurities based on the described method.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| Impurity A | ~19.8 | ~0.97 |
| Caspofungin | ~20.5 | 1.00 |
| Impurity B | ~23.55 | ~1.15 |
| Impurity E | ~30.26 | ~1.48 |
| Impurity D | ~32.57 | ~1.59 |
| Pneumocandin B0 | ~34.34 | ~1.67 |
Note: Retention times and relative retention times may vary slightly depending on the specific HPLC system and column used.
Method Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.09 µg/mL for Caspofungin Acetate[11] |
| Limit of Quantification (LOQ) | Not explicitly stated for this specific gradient method in the searched literature. |
| Resolution | The method is designed to provide adequate resolution between Caspofungin and all specified impurities.[12] Specific resolution values were not detailed in the primary source for this method. |
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on the Caspofungin sample.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14]
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat the drug substance with 0.5 M HCl at 50°C for 30 minutes.[13] |
| Base Hydrolysis | Treat the drug substance with 0.5 M NaOH at room temperature for 30 minutes.[13] |
| Oxidative Degradation | Treat the drug substance with 0.2% H₂O₂ at room temperature for 20 minutes.[13] |
| Thermal Degradation | Expose the solid drug substance to heat at 60°C for 120 hours.[13] |
| Photolytic Degradation | Expose the drug substance to white fluorescent light for 1.2 million lux hours and UV light at 200-watt hours/meter square.[13] |
After exposure to the stress conditions, the samples are diluted with the diluent to a suitable concentration and analyzed using the described HPLC method. The chromatograms should demonstrate that the degradation products are well-resolved from the parent Caspofungin peak.
Experimental Workflow
References
- 1. impactfactor.org [impactfactor.org]
- 2. Pneumocandin B0 | NEWDARIN [newdarin.com]
- 3. Caspofungin Impurity D | 314080-31-4 | SynZeal [synzeal.com]
- 4. Caspofungin Impurity B : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. alentris.org [alentris.org]
- 7. Caspofungin Ep Impurity D, Form : Powder, CAS No. : 314080-31-4, Purity : Nlt 90% at Best Price in Pune [exportersindia.com]
- 8. Caspofungin Impurity E | CAS No- 150283-04-8 | Simson Pharma Limited [simsonpharma.com]
- 10. Caspofungin Impurity E : Venkatasai Life Sciences [venkatasailifesciences.com]
- 11. 135575-42-7 CAS MSDS (Pneumocandin B0) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrj.org [chemrj.org]
Application Note: Analysis of Caspofungin Impurity A using UV Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a potent antifungal agent belonging to the echinocandin class of drugs. It is a semi-synthetic lipopeptide derived from a fermentation product of the fungus Glarea lozoyensis. During the synthesis and storage of Caspofungin, various process-related and degradation impurities can arise. Caspofungin Impurity A is a significant process-related impurity that requires careful monitoring and control to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
The analysis of Caspofungin and its impurities, including Impurity A, is typically performed using reversed-phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. The separation of Caspofungin and Impurity A is achieved by optimizing the mobile phase composition and gradient. Detection is commonly performed in the low UV region, as the peptide bonds in these molecules absorb UV light. Several sources indicate that detection wavelengths of 210 nm and 225 nm are frequently utilized for the analysis of Caspofungin and its impurities[1]. A wavelength of 225 nm is reported to provide a good response for the peptide backbone common to Caspofungin and its related compounds[1].
Experimental Protocols
Two primary HPLC methods employing different UV detection wavelengths are presented below.
Method 1: HPLC-UV Analysis at 210 nm
This method is an isocratic RP-HPLC method that has been validated for the determination of Caspofungin and its impurities[1].
Chromatographic Conditions:
| Parameter | Value |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.02 M Phosphoric Acid Buffer (pH 3.5), Acetonitrile (B52724), and 2-Propanol in a ratio of 28:58:14 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare a 0.02 M solution of phosphoric acid in water and adjust the pH to 3.5 with ammonia (B1221849) solution. Mix the buffer, acetonitrile, and 2-propanol in the specified ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Prepare the Caspofungin sample by dissolving it in the mobile phase to a suitable concentration.
Method 2: HPLC-UV Analysis at 225 nm
This method is based on a gradient RP-HPLC approach often used for the analysis of Caspofungin and its related substances.
Chromatographic Conditions:
| Parameter | Value |
| Column | Synergi Hydro-RP (150 x 4.6 mm, 4 µm) or equivalent |
| Mobile Phase A | Buffer: 0.06 M Phosphoric Acid (pH 2.0 with ammonia) |
| Mobile Phase B | Acetonitrile:Water (85:15, v/v) |
| Mobile Phase C | Methanol:Buffer (80:18, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Gradient Program | A suitable gradient program should be developed to ensure the separation of Impurity A from Caspofungin and other impurities. A typical gradient might involve a linear increase in the organic mobile phase components. |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare each mobile phase component as described. Filter and degas all mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of acetonitrile and water (1:1) to obtain a known concentration.
-
Sample Solution Preparation: Prepare the Caspofungin sample by dissolving it in a mixture of acetonitrile and water (1:1) to a suitable concentration.
Data Presentation
The following table summarizes the reported retention times for Caspofungin and its impurities from a validated RP-HPLC method, highlighting the analytical separation of these compounds[1].
| Analyte | Retention Time (minutes) |
| Impurity A | 14.3 |
| Caspofungin | 16.1 |
| Caspofungin Co | 19.1 |
Method Validation Summary
A comprehensive method validation should be performed according to ICH guidelines. Key validation parameters are summarized below for a representative method.
| Validation Parameter | Typical Results and Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%. |
| Precision (% RSD) | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | The method should remain unaffected by small, but deliberate variations in method parameters. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical diagram for UV detection wavelength selection.
References
Application Note: Use of Caspofungin Impurity A as a Reference Marker for Chromatographic Analysis
AN-024
Audience: Researchers, scientists, and drug development professionals in pharmaceutical quality control and analytical development.
Abstract: This document provides a detailed protocol for the use of Caspofungin Impurity A as a reference marker in the quality control of Caspofungin, a potent antifungal agent. Ensuring the purity and controlling impurities in active pharmaceutical ingredients (APIs) like Caspofungin is critical for drug safety and efficacy.[1][2] this compound is a known related substance that can arise during synthesis or degradation.[3] This application note outlines the use of a well-characterized this compound reference standard for the identification and quantification of this impurity in Caspofungin drug substances and products using High-Performance Liquid Chromatography (HPLC).
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal drug belonging to the echinocandin class.[4] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, a mechanism distinct from that of other antifungal agents.[5][6][7] This targeted action makes it effective against various fungal pathogens, including Candida and Aspergillus species.[8]
The manufacturing process and storage of Caspofungin can lead to the formation of related substances or impurities.[3] Regulatory bodies like the FDA and EMA require stringent control and monitoring of these impurities.[1][9] Using a qualified impurity reference standard is essential for the accurate identification and quantification of these compounds.[2][10] this compound is a significant related substance used to analyze the purity of Caspofungin.[3] This note details a reversed-phase HPLC (RP-HPLC) method for this purpose.
Experimental Protocols
Materials and Equipment
-
Reference Standards:
-
Caspofungin Acetate (USP or EP grade)
-
This compound (Characterized reference standard, CAS 1202167-57-4)[11]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid (ACS grade)
-
Purified Water (18.2 MΩ·cm)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
pH meter
-
Sonicator
-
Syringe filters (0.45 µm, PTFE or suitable)
-
Protocol 1: Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.02 M phosphoric acid buffer. Adjust pH to 3.5 with a suitable base (e.g., diluted NaOH).
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Acetonitrile and Water (1:1 v/v).[12]
Standard Solution Preparation:
-
Caspofungin Stock Solution (550 µg/mL): Accurately weigh about 55 mg of Caspofungin Acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[13]
-
Impurity A Stock Solution (50 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution (SSS): Combine aliquots of the Caspofungin and Impurity A stock solutions to obtain a final concentration of approximately 5.5 µg/mL of Caspofungin and 0.5 µg/mL of Impurity A. This solution is used to verify the chromatographic system's performance.
Sample Solution Preparation:
-
Accurately weigh about 55 mg of the Caspofungin API sample into a 100 mL volumetric flask.[13]
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
Protocol 2: Chromatographic Analysis
The RP-HPLC method is the most common technique for analyzing Caspofungin and its impurities, providing effective separation based on hydrophobic interactions.[3]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) or equivalent C18 column[14] |
| Mobile Phase | A: 0.02 M Phosphoric Acid Buffer (pH 3.5)[14]B: Acetonitrile |
| Gradient Program | (Example) Start with 30% B, hold for 15 min; ramp to 80% B over 20 min; hold for 5 min; return to initial. |
| Flow Rate | 1.0 mL/min[14] |
| Column Temperature | 30 °C[14] |
| Detector Wavelength | 210 nm or 225 nm[12][14] |
| Injection Volume | 10 µL |
| Run Time | Approximately 45-70 minutes[13] |
Data Presentation and System Suitability
The use of a reference marker allows for confident peak identification by comparing the retention time of a peak in the sample chromatogram to that of the Impurity A standard.[3] Quantification is achieved by comparing the peak area response.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Impurity A) | ≤ 2.0 |
| Resolution (Caspofungin / Impurity A) | ≥ 2.0 |
| Relative Standard Deviation (RSD) | ≤ 2.0% (for 6 replicate injections of Impurity A) |
Table 3: Example Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 for Impurity A (0.05 - 1.5 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for impurity analysis using a reference standard.
Caspofungin Mechanism of Action
Caption: Caspofungin inhibits fungal cell wall synthesis.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the reliable quality control of Caspofungin. The HPLC protocol detailed in this note provides a robust framework for the accurate identification and quantification of this impurity, ensuring that the final drug product meets the stringent purity requirements set by regulatory authorities. This procedure is crucial for maintaining the safety, quality, and efficacy of Caspofungin-based therapies.
References
- 1. knorspharma.com [knorspharma.com]
- 2. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
- 3. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 4. Caspofungin - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 9. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. This compound - CAS - 1202167-57-4 | Axios Research [axios-research.com]
- 12. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 13. impactfactor.org [impactfactor.org]
- 14. ijapbjournal.com [ijapbjournal.com]
Application Note: Isolation and Purification of Caspofungin Impurity A from Bulk Drug
Introduction
Caspofungin is a potent semisynthetic lipopeptide antifungal agent belonging to the echinocandin class of drugs.[1] It is derived from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis, and is utilized for treating severe fungal infections.[1][2][3] The manufacturing process of Caspofungin can lead to the formation of several process-related impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[][] One such critical impurity is Caspofungin Impurity A.
This compound is the serine analogue of Caspofungin, differing by a single amino acid substitution in the cyclic peptide core where a threonine residue is replaced by a serine.[1] This subtle structural modification necessitates robust analytical and purification methods to resolve it from the parent drug. The European Pharmacopoeia officially recognizes this compound, highlighting the regulatory importance of its quantification and control in bulk drug substances and final dosage forms.[1] This application note provides a detailed protocol for the isolation and purification of this compound from bulk Caspofungin using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Significance of Impurity Isolation
The isolation of impurities such as this compound is crucial for several reasons:
-
Reference Standard: Purified Impurity A serves as a reference standard for the development and validation of analytical methods to accurately quantify its presence in Caspofungin batches.[1]
-
Impurity Profiling: Comprehensive characterization of impurities is essential for understanding their formation pathways and developing effective control strategies during drug manufacturing.[1][]
-
Safety and Efficacy: The presence of impurities can potentially impact the safety and therapeutic efficacy of the final drug product.[]
Data Presentation
The following table summarizes the typical levels of this compound before and after purification, as well as the performance of the preparative HPLC method.
| Parameter | Crude Caspofungin | Purified Caspofungin | Method Performance |
| Impurity A Level (Area % by HPLC) | Up to 1.0%[1][6] | < 0.05%[6] | - |
| Purification Factor | - | - | > 75-fold[7] |
| Yield | - | - | > 93%[7] |
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocols
1. Materials and Reagents
-
Crude Caspofungin Acetate (B1210297)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Acetic Acid (Glacial, HPLC Grade)
-
Ammonium Acetate (HPLC Grade)
-
Phosphoric Acid (HPLC Grade)
-
Reference Standards: Caspofungin and this compound
2. Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler/Injector
-
UV/Vis Detector
-
Fraction Collector
-
-
Analytical HPLC system
-
Lyophilizer (Freeze-Dryer)
-
pH meter
-
Analytical balance
-
Filtration apparatus (0.45 µm filters)
3. Preparation of Solutions
-
Sample Preparation: Dissolve crude Caspofungin in a mixture of water and a small amount of acetic acid (e.g., 0.1% v/v) to achieve a clear solution.[1] Filter the solution through a 0.45 µm filter before injection.
-
Mobile Phase A: Prepare an aqueous buffer. Options include:
-
Mobile Phase B: Acetonitrile.
4. Preparative HPLC Method
-
Column: Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). Other suitable columns include YMC-Pack Polyamine II.[7]
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. The specific gradient will need to be optimized but can start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 40 50 50 45 30 70 50 30 70 51 70 30 | 60 | 70 | 30 |
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for preparative scale.
-
Column Temperature: 30 °C.[7]
-
Injection Volume: Scaled based on the column loading capacity.
5. Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound, which typically elutes just before the main Caspofungin peak.[6]
-
Analyze the collected fractions using an analytical RP-HPLC method to determine the purity of each fraction.
-
Pool the fractions containing Impurity A of the desired purity (e.g., >95%).
6. Lyophilization
-
Combine the pure fractions of Impurity A.
-
Freeze the solution and lyophilize to obtain the purified Impurity A as a solid powder.
7. Analytical RP-HPLC Method for Purity Assessment
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[2]
-
Mobile Phase A: Aqueous buffer (as in the preparative method).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to resolve Impurity A from Caspofungin and other impurities.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.[2]
Conclusion
The described preparative RP-HPLC method provides an effective means for the isolation and purification of this compound from bulk drug substance. The successful isolation of this impurity is essential for its use as a reference standard in quality control, contributing to the overall safety and quality of Caspofungin products. The method is scalable and can be adapted for different quantities of crude material.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 6. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 7. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 9. ijapbjournal.com [ijapbjournal.com]
Troubleshooting & Optimization
"troubleshooting peak tailing in Caspofungin Impurity A HPLC analysis"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Caspofungin Impurity A, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing in the analysis of this compound is often a multifaceted issue. The primary causes can be broadly categorized as follows:
-
Secondary Silanol (B1196071) Interactions: Caspofungin and its impurities, being large peptides with basic amine groups, can interact with acidic silanol groups on the surface of silica-based HPLC columns. These secondary interactions can lead to peak tailing.[1][2][3]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound, causing peak shape distortion.[2] If the mobile phase pH is too close to the pKa of the analyte, both ionized and non-ionized forms may exist, resulting in tailing.
-
Column Degradation: Over time, HPLC columns can degrade. This may manifest as a loss of stationary phase, creation of active sites, or blockages at the column inlet frit, all of which can contribute to peak tailing.[]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[5]
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volume in connections, can cause peak broadening and tailing.[2]
Q2: My peak for this compound is tailing. What is the first thing I should check?
Start by systematically evaluating the most common and easily addressable issues. A good first step is to assess your mobile phase preparation and column condition.
-
Verify Mobile Phase pH: Ensure the pH of your mobile phase is correctly prepared and stable. An incorrectly prepared buffer can have a significant impact on peak shape.[]
-
Inspect the Guard Column: If you are using a guard column, replace it. A contaminated or degraded guard column is a frequent cause of peak shape problems.[6]
-
Equilibrate the Column: Ensure the column is thoroughly equilibrated with the mobile phase before injection.
Q3: How does the mobile phase composition affect peak tailing of this compound?
The mobile phase plays a critical role in achieving symmetrical peaks. Key factors include:
-
pH Control: Maintaining a consistent and appropriate pH is crucial. For basic compounds like this compound, a lower pH (around 2-4) can suppress the ionization of silanol groups on the column, minimizing secondary interactions.[3]
-
Buffer Concentration: An adequate buffer concentration helps to maintain a stable pH and can mask residual silanol interactions.[1] Increasing the buffer concentration may improve peak shape.
-
Organic Modifier: The choice and ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer are critical for achieving the desired retention and peak shape.
Q4: Can the HPLC column itself be the source of peak tailing for this compound?
Yes, the column is a very common source of peak tailing. Consider the following:
-
Column Type: Using a column with a highly deactivated, end-capped stationary phase is recommended to minimize silanol interactions.[1][2]
-
Column Age and Contamination: Columns have a finite lifetime. Contaminants from previous samples can accumulate on the column frit or packing material, leading to peak distortion.[6] If you suspect column degradation, replacing it with a new one is a definitive way to diagnose the issue.[1]
-
Column Voids: A void at the head of the column can cause the sample to travel through different paths, resulting in a distorted peak shape.
Q5: What should I do if I suspect secondary interactions with silanol groups are causing peak tailing?
To mitigate secondary interactions with silanol groups, you can try the following:
-
Lower the Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., with phosphoric acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[3]
-
Use an End-Capped Column: Employ a column that has been "end-capped," a process that deactivates most of the residual silanol groups.[1]
-
Increase Buffer Concentration: A higher concentration of the mobile phase buffer can help to mask the effects of residual silanols.[1]
Experimental Protocol: HPLC Analysis of Caspofungin and Its Impurities
The following protocol is based on a validated method for the determination of Caspofungin and its related substances, including Impurity A.
Chromatographic Conditions:
| Parameter | Specification |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Buffer prepared by dissolving di-potassium hydrogen phosphate (B84403) in water, adjusted to pH 4.0 with glacial acetic acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Initial: 33% B, hold for 14.5 min35 min: 50% B50 min: 80% BPost-run: Return to 33% B and equilibrate for next injection |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Sample Tray Temperature | 4°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm is frequently utilized; 210 nm has also been reported.[3] |
| Run Time | 70 minutes |
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve Caspofungin acetate (B1210297) standard in a suitable diluent to a known concentration.
-
Impurity Mixture: Prepare a stock solution containing approximately 1 mg/mL of each impurity (A, B, D, E, and Pneumocandin B0) in a suitable diluent.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve the desired concentration. It is recommended to use the prepared solution within 14 hours.
Visual Troubleshooting Guide and Workflow
The following diagrams illustrate the troubleshooting workflow for peak tailing and the potential chemical interactions that can lead to this issue.
Caption: A flowchart for systematically troubleshooting peak tailing.
Caption: Interactions of this compound with the stationary phase.
References
"improving resolution between Caspofungin and Impurity A in HPLC"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Caspofungin, with a specific focus on improving the resolution between Caspofungin and its critical process-related impurity, Impurity A.
Troubleshooting Guides
Poor resolution between Caspofungin and Impurity A is a common challenge in HPLC analysis. The following table summarizes potential causes and recommended solutions to enhance separation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Co-elution or Overlapping Peaks) | Inappropriate mobile phase composition (organic solvent ratio, pH). | Adjust Mobile Phase Composition: - Organic Solvent: Modify the acetonitrile (B52724) or methanol (B129727) concentration. A slight adjustment of ±2% (v/v) can significantly impact selectivity.[1] - pH: The pH of the mobile phase is a critical factor for ionizable compounds like Caspofungin and its impurities.[2] Adjusting the pH can alter the ionization state of the analytes, thereby affecting their retention and separation.[2] For instance, using a 0.02 M phosphoric acid buffer adjusted to pH 3.5 has been shown to be effective.[3] Another approach is to use 0.1% acetic acid in the mobile phase to improve peak resolution.[2] |
| Suboptimal column chemistry or dimensions. | Optimize Stationary Phase and Column Parameters: - Column Chemistry: Employ a high-purity silica (B1680970) column. C18 columns are commonly used for reversed-phase separation of Caspofungin.[4][5] Specific columns that have been successfully used include YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) and Zorbax SB C18 (150 x 4.6 mm, 5 µm).[5][6] - Particle Size: Using columns with smaller particle sizes (e.g., 3 µm) can increase efficiency and improve resolution.[7] | |
| Inadequate gradient profile. | Optimize Gradient Elution: - A linear gradient may not be optimal for separating closely eluting peaks. A segmented gradient can be more effective.[8] For example, a gradient program could be: initial mobile phase B at 33% for 14.5 minutes, then increasing to 50% until 35 minutes, and further to 80% up to 50 minutes.[6] - Slowing the gradient slope (e.g., from 0.5% to 0.25% change in organic modifier per minute) can significantly improve the resolution of complex mixtures. | |
| Inappropriate flow rate. | Adjust Flow Rate: - While a standard flow rate is often 1.0 mL/min, slight variations can impact resolution.[3][6] Robustness studies often check the effect of varying the flow rate, for instance, between 0.8 and 1.2 mL/min.[1] Lowering the flow rate can sometimes improve separation, but will increase run time. | |
| Elevated column temperature. | Optimize Column Temperature: - Temperature can affect selectivity. A typical starting point is 30°C.[3][6] Increasing the temperature can sometimes improve peak shape and resolution for larger molecules. However, Caspofungin can be sensitive to thermal stress, which may lead to degradation and an increase in Impurity A.[2] Therefore, temperature optimization should be performed cautiously. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Modify Mobile Phase: - The use of mobile phase additives like trifluoroacetic acid (TFA) can improve peak shape for peptides by minimizing secondary interactions. However, low concentrations of TFA can sometimes lead to poor peak shape.[2] - Ensure the mobile phase pH is appropriate to control the ionization of silanol (B1196071) groups on the silica support. |
| Column contamination or degradation. | Column Maintenance: - Use a guard column to protect the analytical column from contaminants. - If peak shape degrades, flush the column with a strong solvent or replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is Caspofungin Impurity A and why is its separation important?
A1: this compound is a significant process-related impurity identified as the serine analogue of Caspofungin.[2] Its structure is very similar to the active pharmaceutical ingredient (API). Regulatory agencies require the accurate quantification of such impurities to ensure the safety and efficacy of the drug product. Therefore, achieving baseline resolution between Caspofungin and Impurity A is a critical aspect of method development and validation.
Q2: What is a good starting point for mobile phase pH when developing a separation method for Caspofungin and Impurity A?
A2: A good starting point for the mobile phase pH is in the acidic range. Published methods have successfully used a pH of 3.5 with a phosphoric acid buffer and a pH of 4.0 with a sodium acetate (B1210297) buffer adjusted with glacial acetic acid.[3][6] An acidic pH helps to control the ionization of both the analytes and the residual silanol groups on the stationary phase, which can lead to improved peak shape and resolution.
Q3: Can I use an isocratic method to separate Caspofungin and Impurity A?
A3: While some isocratic methods for Caspofungin assay have been developed, a gradient elution is generally more effective for separating closely related impurities like Impurity A, especially in the presence of other related substances.[3][8] A gradient method allows for the fine-tuning of the mobile phase strength throughout the run, which is often necessary to achieve adequate resolution for all components in a complex sample.[8]
Q4: How does column temperature affect the separation?
A4: Column temperature can influence selectivity, peak shape, and analysis time. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. However, for thermally sensitive compounds like Caspofungin, elevated temperatures can promote degradation, potentially increasing the levels of Impurity A.[2] It is recommended to start with a moderate temperature, such as 30°C, and carefully evaluate the impact of any temperature changes on both resolution and impurity profiles.[3][6]
Q5: What are the key system suitability parameters to monitor for this separation?
A5: Key system suitability parameters include:
-
Resolution (Rs): The resolution between the Caspofungin and Impurity A peaks should be greater than 1.5 to ensure baseline separation.
-
Tailing Factor (T): The tailing factor for the Caspofungin peak should ideally be between 0.8 and 1.5 for symmetrical peaks.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
-
Relative Standard Deviation (%RSD): The %RSD for peak area and retention time of replicate injections of a standard solution should be low (typically <2%) to demonstrate method precision.[1]
Experimental Protocols
This section provides a detailed methodology for a reversed-phase HPLC method for the analysis of Caspofungin and its related substances, including Impurity A. This protocol is a composite based on several published methods and should be adapted and validated for specific laboratory conditions.[3][6]
1. Materials and Reagents
-
Caspofungin Acetate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric Acid or Acetic Acid (analytical grade)
-
Sodium Acetate (analytical grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.01 M Sodium Acetate buffer, pH adjusted to 4.0 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 14.5 | |
| 35 | |
| 50 | |
| 51 | |
| 70 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm or 215 nm[3][9] |
| Injection Volume | 10 µL |
| Run Time | 70 minutes |
3. Preparation of Solutions
-
Mobile Phase A (0.01 M Sodium Acetate, pH 4.0): Dissolve approximately 0.82 g of sodium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 ± 0.05 with glacial acetic acid.[6]
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 4:1 (v/v) ratio.[6]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Caspofungin Acetate reference standard in the diluent to obtain a known concentration (e.g., 0.55 mg/mL).[6]
-
Impurity Stock Solution: Prepare a stock solution containing Impurity A and other relevant impurities at a known concentration (e.g., 1 mg/mL of each impurity in a 20 mL volumetric flask).[6]
-
System Suitability Solution: Spike the Standard Solution with the Impurity Stock Solution to a specified level to verify resolution and other system suitability parameters.
-
Sample Solution: Prepare the sample to be analyzed in the diluent at a concentration similar to the Standard Solution.
4. System Suitability
Before sample analysis, perform at least five replicate injections of the System Suitability Solution. The system is deemed suitable for use if the resolution between Caspofungin and Impurity A is ≥ 1.5, the tailing factor for the Caspofungin peak is ≤ 2.0, and the %RSD for the peak area of Caspofungin is ≤ 2.0%.
5. Analysis
Inject the blank (diluent), standard solution, and sample solutions into the HPLC system and record the chromatograms.
6. Calculation
Calculate the amount of Impurity A and other related substances in the sample by comparing the peak areas from the sample chromatogram to the peak areas of the corresponding impurities in the standard chromatogram (if using an external standard method) or by using the relative response factor if established.
Visualizations
Caption: Troubleshooting workflow for improving HPLC resolution.
References
- 1. impactfactor.org [impactfactor.org]
- 2. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 3. ijapbjournal.com [ijapbjournal.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemrj.org [chemrj.org]
"addressing co-elution of Caspofungin impurities in chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Caspofungin and its impurities, specifically addressing the issue of co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Caspofungin that can co-elute?
A1: Caspofungin, a semi-synthetic lipopeptide, can have several process-related and degradation impurities. The most commonly reported impurities that pose a risk of co-elution include Impurity A, Impurity B, Impurity D, Impurity E, and the precursor molecule, Pneumocandin B0.[1][2] These compounds are structurally similar to Caspofungin, making their chromatographic separation challenging.[1][2]
Q2: What is the primary chromatographic technique used for Caspofungin impurity analysis?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed and effective technique for the separation and quantification of Caspofungin and its related impurities.[3] This method typically utilizes a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724).[3][4]
Q3: Why is peak purity analysis important in Caspofungin chromatography?
A3: Peak purity analysis is crucial to confirm that a chromatographic peak corresponds to a single compound and is not a composite of two or more co-eluting substances.[3] For Caspofungin analysis, a photodiode array (PDA) detector is often used to assess peak purity by comparing UV spectra across the peak.[3] If the spectra are identical, the peak is considered pure.[3] A peak purity angle less than the purity threshold indicates spectral homogeneity.[3]
Q4: What are forced degradation studies and why are they necessary for Caspofungin analysis?
A4: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][4] These studies are essential to develop a stability-indicating analytical method.[1][4] For Caspofungin, this ensures that the chromatographic method can effectively separate the active pharmaceutical ingredient (API) from any degradants that might form during manufacturing or storage, thus preventing misquantification due to co-elution.[1][]
Troubleshooting Guide: Co-elution of Caspofungin Impurities
This guide provides a systematic approach to diagnosing and resolving co-elution issues during the chromatographic analysis of Caspofungin.
Problem: Poor resolution or co-elution of Caspofungin and a known impurity.
Step 1: Initial Assessment and Peak Shape Analysis
Before modifying the method, carefully examine the chromatogram for signs of co-elution. Look for asymmetrical peaks, shoulders, or broader-than-expected peaks.[6] A distorted peak shape is a strong indicator of underlying co-elution.[6]
Step 2: Method Parameter Optimization
If co-elution is suspected, systematically adjust the chromatographic parameters. The following workflow can guide your optimization process.
Caption: Troubleshooting workflow for addressing co-elution.
-
Mobile Phase Composition:
-
Organic Modifier Ratio: A common starting point is to adjust the ratio of acetonitrile to the aqueous buffer.[3] Decreasing the organic content (weaker mobile phase) will generally increase retention times and may improve the separation of closely eluting peaks.[6]
-
Buffer pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Caspofungin and its impurities.[3] A small adjustment in pH (e.g., ± 0.2 units) can alter the ionization state of the analytes and improve resolution.[4] For instance, using an aqueous buffer with acetic acid can enhance ionization and improve peak shape.[3]
-
-
Gradient Elution Profile:
-
If using a gradient method, modifying the slope can be effective. A shallower gradient provides more time for separation of complex mixtures. Consider introducing an isocratic hold at a specific mobile phase composition where the critical pair of peaks is expected to elute.
-
-
Column Parameters:
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
-
Temperature: Changing the column temperature can alter the selectivity of the separation. Increasing the temperature generally decreases viscosity and can improve peak shape, while decreasing the temperature may enhance selectivity for some compounds.
-
-
Stationary Phase:
-
If the above adjustments do not resolve the co-elution, consider changing the column chemistry. Even different brands of C18 columns can have varying selectivities due to differences in silica (B1680970) purity, end-capping, and carbon load. Switching to a different stationary phase, such as C8, might also provide the necessary change in selectivity.
-
Problem: A new, unidentified peak is co-eluting with the main Caspofungin peak.
Step 1: Confirm Co-elution with Peak Purity Analysis
Utilize a PDA detector to assess the peak purity of the Caspofungin peak.[3] If the peak is flagged as impure, it confirms the presence of a co-eluting species.[3] Mass spectrometry (MS) can also be used to identify if multiple mass-to-charge ratios are present across the peak.[6]
Step 2: Investigate the Source of the Impurity
The workflow below outlines a logical process for identifying the source of the unknown impurity.
Caption: Workflow for identifying an unknown co-eluting peak.
-
Forced Degradation: Conduct forced degradation studies to see if the unknown peak is generated under specific stress conditions.[1] This can help identify it as a potential degradant.
-
Process-Related Impurities: If the peak is not a degradant, it may be a process-related impurity. This could originate from the starting materials, be an intermediate, or a by-product of the synthesis.[] Review the synthetic route of Caspofungin for potential sources.
Experimental Protocols
Representative RP-HPLC Method for Caspofungin and Impurities
This protocol is a general example based on published methods.[1][4] Optimization will likely be required for specific applications.
| Parameter | Condition |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent[1] |
| Mobile Phase A | Aqueous buffer (e.g., 0.02 M phosphoric acid, pH adjusted to 3.5-4.0 with glacial acetic acid)[1][4] |
| Mobile Phase B | Acetonitrile[3][4] |
| Gradient | Initial: 33% B, hold for 14.5 min; Ramp to 50% B by 35 min; Ramp to 80% B by 50 min; Return to 33% B by 70 min[1] |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 30°C[1][4] |
| Sample Tray Temp. | 4°C[1] |
| Injection Volume | 10 µL[1] |
| Detection | UV at 210 nm or 225 nm[3][4] |
| Run Time | 70 minutes[1] |
Forced Degradation Study Protocol
The following are example conditions for forced degradation studies. The duration and concentration of stressing agents may need to be adjusted to achieve 10-30% degradation of the API.[4]
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat sample with 0.1N - 0.5M HCl at 50°C for 30 minutes.[1][4] |
| Base Hydrolysis | Treat sample with 0.1N - 0.5M NaOH at room temperature for 30 minutes.[1][4] |
| Oxidation | Treat sample with 0.2% - 3% H₂O₂ at room temperature for 20 minutes.[1] |
| Thermal Degradation | Expose sample to 60°C for 120 hours.[1] |
| Photolytic Degradation | Expose sample to white fluorescent light (1.2 million lux hours) and UV light (200 watt hours/m²).[1] |
References
Technical Support Center: Optimization of Mobile Phase for Caspofungin Impurity Profiling
Welcome to the technical support center for the optimization of mobile phase in Caspofungin impurity profiling. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for Caspofungin impurity profiling?
A1: A validated stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended. A good starting point is a gradient method using a C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile (B52724).[1][2]
Q2: What are the critical impurities of Caspofungin that need to be monitored?
A2: The primary impurities to monitor include Impurity A, Impurity B, Impurity D, Impurity E, and the precursor Pneumocandin B0.[1][2] These impurities can arise from the manufacturing process or degradation.
Q3: What forced degradation conditions are typically applied to Caspofungin to validate the stability-indicating nature of the method?
A3: To demonstrate specificity and stability-indicating capabilities, Caspofungin is subjected to forced degradation under various stress conditions. These typically include acid hydrolysis (e.g., 0.5 M HCl at 50°C for 30 minutes), base hydrolysis (e.g., 0.5 M NaOH at room temperature for 30 minutes), oxidation (e.g., 0.2% H2O2 at room temperature for 20 minutes), thermal stress (e.g., 60°C for 120 hours), and photolytic stress (exposure to white fluorescent and UV light).[1]
Q4: How can I ensure the stability of my standard and sample solutions?
A4: Caspofungin solutions have limited stability. It is recommended to use freshly prepared solutions. For instance, one study suggests that the prepared sample solution for injection should be used within 14 hours of its preparation.[1] Stability studies have shown that a standard solution may be stable for up to 19 hours, and the mobile phase for at least 24 hours.[2] It's crucial to perform your own solution stability studies under your specific laboratory conditions.
Q5: What are the key system suitability parameters to monitor for this analysis?
A5: Key system suitability parameters include resolution between critical peak pairs (e.g., Caspofungin and its closest eluting impurity), peak asymmetry (tailing factor), theoretical plates (column efficiency), and the reproducibility of retention times and peak areas.
Troubleshooting Guide
Issue 1: Poor Resolution Between Caspofungin and a Co-eluting Impurity
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: A slight adjustment in the acetonitrile concentration in the mobile phase can significantly impact selectivity. For a gradient method, modifying the slope of the gradient can improve separation.
-
Modify Mobile Phase pH: The pH of the aqueous portion of the mobile phase is a critical parameter. A study has utilized a pH of 4.0, adjusted with glacial acetic acid.[1][2] Varying the pH by ±0.2 units can alter the ionization state of Caspofungin and its impurities, thereby affecting their retention and improving resolution.[3]
-
Try a Different Organic Modifier: While acetonitrile is common, exploring other organic modifiers like methanol (B129727) or a ternary mixture (e.g., acetonitrile, methanol, and buffer) could provide different selectivity.
-
-
Suboptimal Column Temperature:
-
Adjust Column Temperature: Temperature affects viscosity and analyte solubility, which can influence selectivity. A typical starting point is 30°C.[1] Experimenting with temperatures in the range of 25-40°C might enhance resolution.
-
-
Inappropriate Stationary Phase:
-
Consider a Different Column Chemistry: If optimizing the mobile phase does not yield the desired resolution, using a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase with alternative bonding) may be necessary.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase:
-
Adjust Mobile Phase pH: The pH of the mobile phase can suppress the ionization of silanol (B1196071) groups on the silica (B1680970) backbone of the column, which can cause peak tailing for basic compounds. Adjusting the buffer pH can mitigate these secondary interactions. A pH of 4.0 has been shown to be effective.[1][2]
-
Use a Suitable Buffer: A phosphate (B84403) or acetate (B1210297) buffer is commonly used. Ensure the buffer concentration is adequate (e.g., 0.02 M) to provide sufficient buffering capacity.[3]
-
-
Column Overload:
-
Reduce Sample Concentration: Injecting too concentrated a sample can lead to peak distortion. Prepare and inject a more dilute sample solution. A typical concentration for Caspofungin standard is around 55 mg in 100 mL.[1]
-
-
Column Contamination or Degradation:
-
Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
-
Replace the Column: If washing does not improve the peak shape, the column may be degraded and require replacement.
-
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions:
-
Inadequate Column Equilibration:
-
Increase Equilibration Time: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.
-
-
Fluctuations in Mobile Phase Composition:
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow and retention time shifts. Degas the mobile phase before use.
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixing performance is optimal. If preparing manually, ensure the mobile phase components are accurately measured and thoroughly mixed.
-
-
Pump Malfunction:
-
Check for Leaks and Perform Pump Maintenance: Inspect the HPLC system for any leaks. Perform routine maintenance on the pump, including seal replacement, to ensure a consistent flow rate. A flow rate variation of ±10% has been tested for robustness.[3]
-
Experimental Protocols
Key Experiment: RP-HPLC Method for Caspofungin and its Related Substances
This protocol is based on a validated method for the determination of Caspofungin acetate and its related substances.[1]
-
Chromatographic System: A High-Performance Liquid Chromatograph system equipped with a gradient pump and a UV detector.
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase A: Prepare a suitable buffer solution and adjust the pH to 4.0 ± 0.05 using glacial acetic acid.[1][2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Initial: 33% Mobile Phase B
-
Hold at 33% B until 14.5 minutes
-
Increase to 50% B by 35 minutes
-
Increase to 80% B by 50 minutes
-
Return to 33% B by 70 minutes
-
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Sample Tray Temperature: 4°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be optimized based on the UV spectra of Caspofungin and its impurities. A wavelength of 210 nm has been used for Caspofungin assay.[3]
-
Run Time: 70 minutes.
Data Presentation
Table 1: Example Chromatographic Conditions for Caspofungin Impurity Profiling
| Parameter | Condition 1 (Gradient)[1] | Condition 2 (Isocratic Assay)[3] |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer pH 4.0 (adjusted with glacial acetic acid) | 0.02 M Phosphoric acid buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile and 2-propanol |
| Mode | Gradient | Isocratic (28:58:14 Buffer:ACN:IPA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV (wavelength not specified) | 210 nm |
Table 2: Robustness Evaluation Parameters
| Parameter | Variation |
| Flow Rate | ± 10%[3] |
| Column Temperature | ± 5°C[1][3] |
| Mobile Phase pH | ± 0.2 units[1][3] |
| Organic Phase Composition | ± 2% absolute[1] |
Visualizations
Caption: Workflow for mobile phase optimization.
Caption: Troubleshooting guide for poor resolution.
References
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Caspofungin Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Caspofungin Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a process-related impurity in the production of Caspofungin, an antifungal medication.[1] It has been identified as the serine analogue of Caspofungin.[1] The presence of impurities can impact the safety and efficacy of the final drug product.[] Regulatory bodies require the detection, measurement, and control of such impurities to ensure they do not exceed permissible levels.[] Therefore, highly sensitive analytical methods are crucial for accurate quantification of Impurity A, especially at trace levels.
Q2: What are the primary challenges in analyzing this compound by LC-MS/MS?
A2: The primary challenges include:
-
Low Concentration Levels: Impurity A is typically present at very low concentrations in the final Caspofungin product, requiring highly sensitive detection methods.[1]
-
Structural Similarity to Caspofungin: The close structural similarity between Impurity A and the active pharmaceutical ingredient (API), Caspofungin, can make chromatographic separation challenging.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of Impurity A in the mass spectrometer, leading to inaccurate quantification.[3][4][5]
-
Adsorption: Caspofungin and its analogues are known to adsorb to plastic and glass surfaces, which can lead to low recovery during sample preparation.[6]
Q3: What are the recommended starting points for developing a sensitive LC-MS/MS method for this compound?
A3: A good starting point is to adapt existing methods for Caspofungin and optimize them for Impurity A. Key considerations include:
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Caspofungin and its impurities.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and selectivity.[7]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for Caspofungin and its related compounds.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: I am observing poor peak shape for this compound. What are the possible causes and how can I resolve this?
A: Poor peak shape can be caused by several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Detailed Solutions:
-
System-Wide Issues (All Peaks Affected):
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[9] Ensure all fittings are properly connected to avoid dead volume.[9]
-
Blocked Column Frit: Debris from samples or pump seals can block the column inlet frit, distorting the peak shape.[10] Try reverse-flushing the column (check manufacturer's instructions first) or replace the column.[9][10]
-
-
Method-Specific Issues (Only Impurity A Peak Affected):
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Impurity A and its interaction with the stationary phase. Experiment with adjusting the pH to improve peak shape.
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9] If possible, dissolve the sample in the initial mobile phase.[9]
-
Column Overload: Injecting too much analyte can lead to peak fronting.[10] Try diluting the sample to see if the peak shape improves.[9]
-
Secondary Interactions: Residual silanols on the stationary phase can interact with basic functional groups on the analyte, causing tailing. Consider using a column with end-capping or adding a competing base to the mobile phase.
-
Issue 2: Low Sensitivity / Inability to Reach Required LLOQ
Q: My assay for this compound is not sensitive enough. How can I improve the signal-to-noise ratio and lower the limit of quantification (LLOQ)?
A: Enhancing sensitivity requires a multi-faceted approach focusing on sample preparation, chromatography, and mass spectrometer settings.
Strategies to Enhance Sensitivity:
| Strategy | Detailed Actions |
| Sample Preparation | Increase Sample Concentration: If possible, use a larger sample volume and a more efficient extraction and concentration procedure. Minimize Adsorption: Caspofungin is known to adsorb to surfaces.[6] Consider using low-adhesion microcentrifuge tubes and pipette tips. Preparing stock solutions in plasma can also mitigate this issue.[8] Optimize Extraction Recovery: Evaluate different sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery and remove interfering matrix components. |
| Chromatography | Improve Peak Shape: As discussed in Issue 1, a sharper, more symmetrical peak will have a greater height and a better signal-to-noise ratio. Reduce Column Diameter: Using a narrower bore column (e.g., 2.1 mm or 1.0 mm ID) can increase sensitivity by concentrating the analyte as it elutes. Optimize Mobile Phase: The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can improve the ionization efficiency of Caspofungin and its impurities in positive ESI mode.[1][7] |
| Mass Spectrometry | Optimize MRM Transitions: Ensure you are using the most intense and specific precursor and product ions for Impurity A. This may require direct infusion of an Impurity A standard into the mass spectrometer to determine the optimal transitions and collision energy. Tune Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the signal for Impurity A. |
| Use of Ion-Pairing Agents | Consider Volatile Ion-Pairing Agents: For reversed-phase chromatography, volatile ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape but may suppress the MS signal.[11] Use the lowest effective concentration. Alternatively, formic acid is a weaker ion-pairing agent that is generally more compatible with MS.[11] |
Experimental Protocols
Protocol 1: Development of a Sensitive LC-MS/MS Method for this compound
This protocol outlines a systematic approach to developing a sensitive and specific LC-MS/MS method for this compound.
Workflow for LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS method development.
Step-by-Step Methodology:
-
Mass Spectrometer Optimization:
-
Prepare a standard solution of this compound.
-
Infuse the solution directly into the mass spectrometer to determine the precursor ion. For Caspofungin, the doubly charged ion ([M+2H]2+) at m/z 547.3 is often observed.[8] A similar ion is expected for Impurity A.
-
Perform a product ion scan to identify the most abundant and specific fragment ions. A characteristic fragment for Caspofungin is m/z 137.1.[8] For Impurity A, a fragment at m/z 137.0708 has been noted.[1]
-
Select at least two MRM transitions (a quantifier and a qualifier) and optimize the collision energy for each.
-
Tune the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the precursor ion.
-
-
Liquid Chromatography Development:
-
Select a suitable reversed-phase column, such as a C18 or a polyamine-based column.[] A column with a 2.1 mm internal diameter and a particle size of less than 3 µm is a good starting point.
-
Use a mobile phase system that is compatible with mass spectrometry, such as water and acetonitrile, both containing 0.1% formic acid.[7]
-
Develop a gradient elution method that provides good separation between this compound and the parent drug, as well as other potential impurities.
-
-
Sample Preparation:
-
For plasma or blood samples, protein precipitation with acetonitrile is a common and effective method.[8]
-
To minimize matrix effects, consider more selective sample preparation techniques like solid-phase extraction (SPE).
-
To assess matrix effects, compare the response of Impurity A in a post-extraction spiked sample to the response in a neat solution.[5]
-
-
Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LLOQ).[12]
-
Data Presentation
Table 1: Comparison of LC-MS/MS Method Parameters and Performance for Caspofungin
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Matrix | Human Aqueous Humor | Dried Blood Spots | Human Plasma |
| Sample Preparation | Dilution with Acetonitrile | Extraction with 50% Methanol, followed by Protein Precipitation with Acetonitrile | Protein Precipitation with Acetonitrile |
| LC Column | Not Specified | Hypersil GOLD aQ (100x2.1 mm, 1.9 µm) | C8 (2.1x30 mm) |
| Mobile Phase | Water/Methanol with 0.1% Formic Acid | Water/Methanol with 0.1% Formic Acid | Not Specified |
| Precursor Ion (m/z) | 547.5 ([M+2H]2+) | 547.6 ([M+2H]2+) | 547.3 ([M+2H]2+) |
| Product Ion (m/z) | Not Specified (Single Quadrupole MS) | 538.7 | 137.1 |
| Linearity Range | 10 - 5,000 ng/mL | 0.2 - 20 µg/mL | 0.04 - 20 µg/mL |
| LLOQ | 10 ng/mL | 0.2 µg/mL | 0.04 µg/mL |
| Reference | [6] | [7] | [8] |
Note: The data above is for Caspofungin and serves as a reference for developing a method for Impurity A. The LLOQ for Impurity A will need to be determined experimentally.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 3. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. chemrj.org [chemrj.org]
"strategies to minimize on-column degradation of Caspofungin"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of Caspofungin during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Caspofungin degradation during HPLC analysis?
A1: On-column degradation of Caspofungin is primarily influenced by a combination of factors including mobile phase pH, temperature, and interactions with the stationary phase. Caspofungin is susceptible to hydrolysis and dimerization, particularly under neutral or alkaline conditions and at elevated temperatures.[1][2] Adsorption to active sites on the column or metal surfaces within the HPLC system can also lead to peak tailing and apparent loss of product, which can be mistaken for degradation.[3][4]
Q2: How does mobile phase pH affect Caspofungin stability on-column?
A2: Mobile phase pH is a critical factor for maintaining the stability of Caspofungin. Acidic conditions, typically in the range of pH 2.0 to 4.0, are known to significantly improve peak shape and minimize on-column degradation.[5][6][7] An acidic mobile phase helps to suppress the ionization of residual silanol (B1196071) groups on silica-based columns, thereby reducing secondary interactions that can lead to peak tailing and potential degradation.[4]
Q3: What is the optimal temperature for Caspofungin analysis?
A3: To minimize thermal degradation, it is recommended to maintain the column at a controlled, moderate temperature, generally around 30-35°C.[6][8] While slightly elevated temperatures can improve peak efficiency, excessive heat can accelerate the degradation of Caspofungin.[6] For sample storage in an autosampler, refrigerated conditions (2-8°C) are advisable to maintain pre-injection stability.[9]
Q4: Can the choice of HPLC column impact Caspofungin stability?
A4: Yes, the stationary phase can influence on-column stability. While standard C8 and C18 columns are commonly used, the specific properties of the silica (B1680970) backbone and the density of the bonded phase can play a role.[5][10] In some cases, a high-coverage C18 column has been shown to prevent degradation that was observed on a lightly loaded C18 column.[11] This suggests that minimizing exposed, active silanol groups is beneficial.
Q5: My Caspofungin peak is tailing. Is this degradation?
A5: Peak tailing is more commonly associated with secondary interactions with the stationary phase or adsorption rather than on-column degradation, although the two can be related.[4][12] For Caspofungin, tailing is often due to interactions with active silanol groups on the column packing material or metal surfaces in the flow path.[2][4] Lowering the mobile phase pH can help to mitigate this issue. If peak tailing persists, it could be an indication of column contamination or degradation.[12]
Q6: Could metal ions in my HPLC system be affecting my Caspofungin analysis?
A6: While not extensively documented specifically for Caspofungin, metal ion contamination in HPLC systems is a known cause of peak tailing and degradation for metal-chelating compounds.[2][13] Given Caspofungin's molecular structure, it is plausible that it could chelate with metal ions leached from stainless steel components of the HPLC system, such as frits and tubing.[2] This can lead to the formation of adducts or catalyze degradation.
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks or Broad, Tailing Main Peak
This issue may indicate either on-column degradation or significant secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.0-4.0). An insufficiently acidic mobile phase is a common cause of poor peak shape and potential degradation.[5][6]
-
Lower Column Temperature: If operating at elevated temperatures, try reducing the column temperature to around 30°C to assess if the extraneous peaks are due to thermal degradation.[6]
-
Column Flush: Flush the column with a strong solvent wash to remove any strongly retained contaminants that might be causing on-column issues.
-
Consider Metal Contamination: If the problem persists, consider flushing the HPLC system with a chelating agent like EDTA to remove potential metal ion contamination.[13]
Issue 2: Gradual Loss of Caspofungin Peak Area Over a Sequence of Injections
This may be indicative of irreversible adsorption of Caspofungin to the column or system components.
Troubleshooting Steps:
-
Sample Solvent Check: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase to prevent peak distortion.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the injection sequence.
-
Consider Adsorption: Caspofungin is known to adsorb to surfaces.[3][4] If using glass vials, consider silanized vials or adding a small percentage of organic solvent (like acetonitrile) to the sample diluent to minimize adsorption.[14]
Data Summary
Table 1: Recommended HPLC Conditions for Stable Caspofungin Analysis
| Parameter | Recommended Value | Rationale |
| Mobile Phase pH | 2.0 - 4.0 | Minimizes silanol interactions and improves stability.[5][6][7] |
| Column Temperature | 30 - 35°C | Prevents thermal degradation while maintaining efficiency.[6][8] |
| Stationary Phase | C8 or C18 | Commonly used and proven effective.[5][10] |
| Mobile Phase Additives | Phosphoric Acid, TFA | Provide necessary acidity for stability and peak shape.[5][8] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Stable Caspofungin Analysis
This protocol describes the preparation of a mobile phase designed to minimize on-column degradation.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Phosphoric acid (85%) or Trifluoroacetic acid (TFA)
-
0.45 µm solvent filters
Procedure:
-
Aqueous Phase Preparation:
-
Measure 1000 mL of HPLC-grade water into a clean solvent bottle.
-
Carefully add phosphoric acid or TFA to adjust the pH to a target between 2.5 and 3.5. Monitor the pH with a calibrated pH meter. For example, a 0.02 M phosphoric acid buffer is a suitable starting point.[6]
-
Degas the aqueous phase by sonicating for 15-20 minutes or by vacuum filtration.
-
-
Organic Phase Preparation:
-
Measure the desired volume of HPLC-grade acetonitrile into a separate clean solvent bottle.
-
Degas the organic phase.
-
-
Mobile Phase Composition:
-
Set your HPLC system to deliver the desired gradient or isocratic mixture of the prepared aqueous and organic phases. A common starting point is a gradient with varying proportions of acetonitrile.[8]
-
Protocol 2: System Flush to Mitigate Metal Ion Contamination
This protocol is for flushing the HPLC system to remove suspected metal ion contamination that may be causing Caspofungin degradation or peak tailing.
Materials:
-
HPLC-grade water
-
Disodium (B8443419) EDTA (Ethylenediaminetetraacetic acid, disodium salt)
Procedure:
-
Prepare EDTA Solution: Prepare a 0.1% (w/v) EDTA solution in HPLC-grade water.
-
Remove Column: Disconnect the column from the HPLC system and replace it with a union.
-
System Flush:
-
Place the pump inlet lines into the EDTA solution.
-
Flush all pump lines and the autosampler with the EDTA solution at a low flow rate (e.g., 1 mL/min) for at least 60 minutes.
-
-
Water Wash:
-
Replace the EDTA solution with fresh HPLC-grade water.
-
Flush the entire system with water for at least 60 minutes to remove all traces of EDTA.
-
-
Re-equilibration:
-
Reinstall the column.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
-
Signaling Pathways and Logical Relationships
References
- 1. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silcotek.com [silcotek.com]
- 3. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. agilent.com [agilent.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Caspofungin infusion solutions (50 mg/100 mL): chemical stability and antifungal activity against Candida spp [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. addi.ehu.es [addi.ehu.es]
"troubleshooting baseline noise in Caspofungin HPLC chromatogram"
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering baseline noise in Caspofungin HPLC chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is HPLC baseline noise and how does it differ from drift?
In High-Performance Liquid Chromatography (HPLC), the baseline is the signal recorded by the detector when only the mobile phase is passing through the system.
-
Baseline Noise refers to short-term, irregular, and often rapid fluctuations in the baseline.[1] It can obscure small peaks and affect the accuracy of peak integration.
-
Baseline Drift is a gradual, long-term, and consistent upward or downward trend of the baseline over the course of a run.[1] This is often caused by changes in temperature, mobile phase composition, or a column that is not fully equilibrated.[1][2]
Q2: What are the most common causes of baseline noise in an HPLC system?
Baseline noise can originate from nearly any component of the HPLC system. The most frequent causes include:
-
Mobile Phase Issues: The presence of dissolved air, impurities in solvents, improper solvent mixing, or microbial growth in buffer solutions.[1][3][4][5]
-
Pump Performance: Inconsistent flow rates or pressure pulsations caused by worn pump seals or malfunctioning check valves can introduce rhythmic baseline noise.[1][3][4]
-
HPLC Column: A contaminated column, degradation of the stationary phase ("column bleed"), or the formation of voids in the column packing can all generate noise.[1][3][6]
-
Detector Instability: An aging detector lamp, a contaminated or dirty flow cell, or air bubbles trapped in the cell are common sources of detector-related noise.[1][2][4]
-
Environmental Factors: Fluctuations in laboratory temperature and electrical interference can also contribute to an unstable baseline.[1][7][8]
Q3: Are there any properties of Caspofungin or its typical mobile phases that could specifically cause baseline noise?
Yes, certain factors related to Caspofungin analysis can be problematic:
-
Mobile Phase Additives: Some methods for Caspofungin analysis use mobile phase additives like Trifluoroacetic acid (TFA).[9] TFA is known to degrade over time and strongly absorbs UV light, which can cause baseline issues if the solvent is not fresh.[10]
-
Buffer Precipitation: Caspofungin methods often use phosphate (B84403) buffers.[11][12] If the concentration of the organic solvent (like acetonitrile) becomes too high during a gradient run, these buffer salts can precipitate, leading to noise and system blockages.[10]
-
Caspofungin Stability: Caspofungin can be unstable in solution, and its degradation products might contribute to baseline disturbances.[13][14] It is recommended to use freshly prepared solutions for analysis.[13]
-
Adsorption: Caspofungin has been noted to adsorb to glass surfaces, which could potentially affect quantification and baseline if not accounted for.[9]
Troubleshooting Guides
A systematic approach is the key to identifying the source of baseline noise.
Step 1: Initial System & Method Check
-
Observe the Noise Pattern: Is the noise random or cyclical? Cyclical or regular noise often points to the pump, while irregular noise is more commonly associated with the detector or contamination.[1][2]
-
Review Method Parameters: Compare your current HPLC method parameters (mobile phase, flow rate, column temperature, detection wavelength) against a validated method for Caspofungin.
-
System Equilibration: Ensure the column has been adequately equilibrated with the mobile phase before starting your analysis. Insufficient equilibration is a common cause of baseline drift and noise.[7][10][15]
Step 2: Isolate the Source of the Noise
Follow this workflow to systematically pinpoint the problematic component.
Caption: A logical workflow for troubleshooting HPLC baseline noise.
Data Presentation
Table 1: Example HPLC Parameters for Caspofungin Analysis
This table summarizes typical parameters found in published methods. Use these as a reference point for setting up or troubleshooting your own method.
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | YMC-Pack Polyamine II (150x4.6 mm, 5µm)[12] | YMC hydrosphere C18 (150x4.6 mm, 3µm)[13] | 5C18 Column[11] |
| Mobile Phase A | 0.02 M Phosphoric Acid (pH 3.5)[12] | Buffer (details not specified)[13] | 20 mM Phosphate Buffer (pH 2.5)[11] |
| Mobile Phase B | Acetonitrile & 2-propanol[12] | Acetonitrile[13] | Acetonitrile[11] |
| Elution Mode | Isocratic (28:58:14 A:ACN:IPA)[12] | Gradient[13] | Isocratic (65:35 A:B)[11] |
| Flow Rate | 1.0 mL/min[12] | 1.0 mL/min[13] | Not specified, but likely 0.8-1.0 mL/min |
| Column Temp. | 30°C[12] | 30°C[13] | Not specified |
| Detection (UV) | 210 nm[12] | Not specified | 254 nm (for IS), FLD for Caspofungin |
| Detection (FLD) | Not specified | Not specified | Ex: 224 nm, Em: 304 nm[11] |
| Injection Vol. | Not specified | 10 µL[13] | Not specified |
Experimental Protocols
Protocol 1: HPLC System Flushing to Eliminate Contamination
Contamination is a frequent cause of baseline noise. A thorough system flush can often resolve the issue.
Objective: To remove contaminants from the HPLC system (pump, lines, injector, and detector flow cell).
Materials:
-
HPLC-grade Isopropyl Alcohol (IPA)
-
HPLC-grade Water
-
New solvent inlet frits
Procedure:
-
Preparation: Remove the column from the system and connect the injector directly to the detector using a union or a piece of PEEK tubing. This is crucial to avoid flushing contaminants onto the column.[3]
-
Reservoir Cleaning: Remove the old mobile phase from the solvent reservoirs. Clean the reservoirs thoroughly with water, followed by isopropyl alcohol, and a final rinse with water.[4] Replace the solvent inlet frits with new ones.[16]
-
Water Flush: Fill all solvent lines with fresh HPLC-grade water. Purge the pump to ensure all lines are filled and free of air bubbles.
-
System Wash: Pump HPLC-grade water through the entire system at a moderate flow rate (e.g., 1 mL/min) for at least 30-60 minutes. This will remove buffer salts and other water-soluble contaminants.
-
Organic Flush: Replace the water in the reservoirs with 100% Isopropyl Alcohol (IPA). IPA is a strong solvent that is miscible with both aqueous and organic phases and is effective at removing many organic contaminants.
-
System Wash (IPA): Pump IPA through the system for 30-60 minutes.
-
Re-equilibration: Once the flush is complete, replace the IPA with your fresh, properly degassed mobile phase. Allow the system to pump until the baseline is stable.
-
Reinstall Column: Once the baseline is stable without the column, you can reinstall it and equilibrate it with the mobile phase before running samples.
Caption: An experimental workflow for system flushing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Shimadzu Baseline Disturbance [shimadzu.nl]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. agilent.com [agilent.com]
- 5. welch-us.com [welch-us.com]
- 6. mastelf.com [mastelf.com]
- 7. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. addi.ehu.es [addi.ehu.es]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. omicsonline.org [omicsonline.org]
- 12. ijapbjournal.com [ijapbjournal.com]
- 13. impactfactor.org [impactfactor.org]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. mastelf.com [mastelf.com]
- 16. phenomenex.com [phenomenex.com]
Navigating Caspofungin Impurity Separation: A Technical Support Guide
Welcome to the Technical Support Center for Caspofungin Analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the separation of Caspofungin and its impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Caspofungin that I should be looking for?
A1: The manufacturing process of Caspofungin acetate (B1210297), which is synthesized from the precursor Pneumocandin B0, can result in several known impurities.[1][2] The most commonly identified impurities include Impurity A, Impurity B, Impurity D, Impurity E, and the precursor itself, Pneumocandin B0.[1][2]
Q2: What type of HPLC column is best suited for Caspofungin impurity separation?
A2: Reversed-phase HPLC (RP-HPLC) is the most widely used technique for analyzing Caspofungin and its impurities.[3] C18 (Octadecylsilane) columns are a popular choice, offering excellent hydrophobic retention for a broad range of pharmaceutical compounds, including Caspofungin.[3] For instance, a Synergi Hydro-RP C18 column has been successfully used for this purpose.[3] Additionally, polyamine columns, such as the YMC-Pack Polyamine II, have proven effective and can offer different selectivity compared to traditional C18 phases, which can be advantageous for resolving closely related impurities.[3][4]
Q3: What are the typical mobile phase compositions used in these separations?
A3: The mobile phase for Caspofungin impurity analysis typically consists of a buffer and an organic modifier. A common approach involves a gradient elution using a buffered aqueous phase and an organic solvent like acetonitrile (B52724). For example, one method utilizes a mobile phase with a pH of 4.0 ± 0.05, adjusted with glacial acetic acid.[1] Another method employs a mobile phase of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol in an isocratic method.[4] The use of an aqueous buffer containing acetic acid (typically between 0.03% and 0.2%) can enhance the ionization of both Caspofungin and its impurities, leading to improved peak resolution and symmetry.[3]
Q4: What detection wavelength should I use for analyzing Caspofungin and its impurities?
A4: Ultraviolet (UV) detection is commonly used for the quantification of Caspofungin and its related substances.[3] Detection is often performed in the low UV region, with wavelengths of 210 nm and 225 nm being frequently reported as effective for detecting the peptide backbone of these compounds.[3][4] The optimal wavelength can be influenced by the mobile phase composition, so it's important to minimize background absorbance to maximize the signal-to-noise ratio.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Use a base-deactivated column or add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For Caspofungin, a pH around 3.5-4.0 is often used.[1][4] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Inadequate Resolution Between Caspofungin and Impurities
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | Modify the gradient profile (if using gradient elution) or the organic solvent ratio (if isocratic). Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Incorrect Column Chemistry | If using a C18 column, consider switching to a column with a different selectivity, such as a polyamine column (e.g., YMC-Pack Polyamine II).[3][4] |
| Flow Rate is Too High | Decrease the flow rate to allow for better mass transfer and improved separation. |
| Elevated Column Temperature | Optimize the column temperature. While higher temperatures can decrease viscosity and improve efficiency, they can also affect selectivity. A typical temperature is around 30°C.[1][4] |
Issue 3: Retention Time Drifting
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase to prevent bubble formation. |
| Column Aging | Over time, column performance can degrade. Monitor system suitability parameters and replace the column when they fall out of specification. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
Data Presentation
Table 1: Comparison of HPLC Columns for Caspofungin Impurity Separation
| Column Type | Stationary Phase | Dimensions | Particle Size | Key Advantages | Reference |
| YMC Hydrosphere C18 | C18 | 150 x 4.6 mm | 3 µm | Good retention and separation for a range of impurities. | [1] |
| Synergi Hydro-RP C18 | C18 | - | - | Successfully used for the separation of Impurity A. | [3] |
| YMC-Pack Polyamine II | Polyamine | 150 x 4.6 mm | 5 µm | Offers different selectivity compared to C18, beneficial for resolving closely related impurities. | [3][4] |
| Zorbax SB C18 | C18 | 150 x 4.6 mm | - | Used in an isocratic method for Caspofungin determination. | [5] |
Table 2: Typical Retention Times of Caspofungin and Known Impurities
| Compound | Retention Time (min) (Method 1) | Relative Retention Time (RRT) (Method 1) | Retention Time (min) (Method 2) |
| Impurity A | 19.8 | ~ 0.97 | 14.3 |
| Caspofungin | 20.5 | = 1.00 | 16.1 |
| Impurity B | 23.55 | ~ 1.15 | 21.7 (B1+B2) |
| Impurity E | 30.26 | ~ 1.48 | - |
| Impurity D | 32.57 | ~ 1.59 | - |
| Pneumocandin B0 | 34.34 | ~ 1.67 | 24.3 |
Note: Retention times and RRTs may vary slightly based on the specific HPLC system, column batch, and exact experimental conditions.[1] Method 1 Reference:[1] Method 2 Reference:[4]
Experimental Protocols
Key Experiment: RP-HPLC Method for the Determination of Caspofungin and its Related Substances
This protocol is a representative example based on published methods.[1]
1. Chromatographic Conditions:
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[1]
-
Mobile Phase A: Aqueous buffer with pH adjusted to 4.0 ± 0.05 with glacial acetic acid.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-14.5 min: 33% B
-
14.5-35 min: 33-50% B
-
35-50 min: 50-80% B
-
50-70 min: Re-equilibration at 33% B[1]
-
-
Flow Rate: 1.0 mL/minute.[1]
-
Column Temperature: 30°C.[1]
-
Sample Tray Temperature: 4°C.[1]
-
Injection Volume: 10 µL.[1]
-
Run Time: 70 minutes.[1]
2. Standard and Sample Preparation:
-
Diluent: A mixture of phosphoric acid buffer and methanol (B129727) (e.g., 20:80 v/v).[4]
-
Standard Solution: Accurately weigh and dissolve Caspofungin acetate standard in the diluent to a known concentration.
-
Sample Solution: Reconstitute the Caspofungin for injection vial with a suitable solvent (e.g., 0.9% Sodium Chloride) and further dilute with the diluent to the desired concentration.[4]
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity in the diluent. These can be used to prepare a spiked sample to confirm the retention times and resolution.[1]
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor: Should be within an acceptable range (e.g., ≤ 2.0).
-
Theoretical plates: Should meet a minimum requirement.
-
Reproducibility of injections: The relative standard deviation (%RSD) of peak areas from replicate injections of the standard solution should be ≤ 2.0%.[4]
Visualizations
Caption: A typical experimental workflow for Caspofungin impurity analysis by HPLC.
Caption: A logical troubleshooting guide for common HPLC separation issues.
References
"reducing matrix effects in bioanalysis of Caspofungin impurities"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of caspofungin and its impurities. Our goal is to help you mitigate matrix effects and ensure accurate and reproducible results in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Troubleshooting Guides
Issue 1: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for Caspofungin and its Impurities
This is a common problem in LC-MS/MS bioanalysis and is often attributed to matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes.
Question: My caspofungin peak is broad, tailing, or showing significant ion suppression. What are the likely causes and how can I troubleshoot this?
Answer:
This issue is likely due to matrix effects from components in your biological sample (e.g., plasma, serum, urine). Here’s a step-by-step guide to troubleshoot this problem:
-
Initial Assessment:
-
Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression or enhancement in your chromatogram. Infuse a standard solution of caspofungin post-column while injecting an extracted blank matrix sample. Dips in the baseline signal indicate ion suppression at those retention times.
-
Matrix Effect Calculation: Quantify the matrix effect by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. A value significantly different from 100% indicates a matrix effect.[1][2]
-
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup procedure to remove interfering endogenous compounds.[3]
-
Protein Precipitation (PPT): If you are using PPT with acetonitrile (B52724) or methanol (B129727), consider the following:
-
Solvent Ratio: Ensure an optimal ratio of precipitation solvent to the sample (e.g., 3:1 or 4:1) for efficient protein removal.
-
Centrifugation: Increase the centrifugation speed and/or time to ensure complete pelleting of precipitated proteins.
-
Supernatant Dilution: Diluting the supernatant post-precipitation can reduce the concentration of matrix components being injected into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.
-
Solvent Selection: Choose a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) that has a high affinity for caspofungin and its impurities but low affinity for interfering matrix components.
-
pH Adjustment: Adjust the pH of the aqueous sample to ensure caspofungin (a cyclic peptide) is in a neutral form to facilitate its extraction into the organic phase.
-
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.
-
Sorbent Selection: Use a sorbent that provides strong retention for caspofungin while allowing interfering components to be washed away. Reversed-phase (e.g., C8, C18) or mixed-mode sorbents can be effective.
-
Wash Steps: Optimize the wash steps with different solvents to remove phospholipids (B1166683) and other interferences without causing analyte loss.
-
-
-
Chromatographic Optimization:
-
Gradient Elution: Modify your gradient to better separate caspofungin and its impurities from the regions of ion suppression identified in your post-column infusion experiment.
-
Column Chemistry: Try a different column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the elution profile of both the analytes and interfering matrix components.
-
-
Internal Standard (IS) Selection:
-
Stable Isotope-Labeled (SIL) IS: The use of a SIL-IS for caspofungin is the gold standard as it will co-elute and experience the same degree of matrix effects as the analyte, thus providing accurate correction.
-
Analogue IS: If a SIL-IS is not available, use a structural analogue that has similar chromatographic and ionization behavior to caspofungin. An isostere of caspofungin has been successfully used as an internal standard.
-
-
Logical Workflow for Troubleshooting Poor Peak Shape and Signal Intensity
Caption: A logical workflow for troubleshooting matrix effects in caspofungin bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the bioanalysis of caspofungin?
A1: The most common sources of matrix effects in plasma or serum are phospholipids, salts, and endogenous metabolites. These molecules can co-elute with caspofungin and its impurities and compete for ionization in the MS source, leading to ion suppression. For urine samples, high concentrations of salts and urea (B33335) can be problematic.
Q2: Which sample preparation technique is best for reducing matrix effects for caspofungin?
A2: While the "best" technique can be method-dependent, here is a general comparison:
-
Protein Precipitation (PPT): This is the simplest and fastest method but often results in the least clean extract, making it more susceptible to matrix effects. However, for some assays, its simplicity and high recovery may be sufficient.[1][4]
-
Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner extract than PPT by selectively extracting the analyte into an immiscible organic solvent, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE is typically the most effective method for removing matrix interferences as it allows for more selective isolation of the analyte and more rigorous washing steps to remove contaminants.[5][6]
Q3: Can I use a simple protein precipitation method for caspofungin bioanalysis?
A3: Yes, a simple protein precipitation with acetonitrile has been successfully used for the quantification of caspofungin in plasma.[2] However, it is crucial to validate the method thoroughly to ensure that matrix effects are within an acceptable range and do not compromise the accuracy and precision of the results. If significant matrix effects are observed, further optimization, such as supernatant dilution or switching to a more robust sample preparation technique like SPE, is recommended.
Q4: What type of internal standard should I use for caspofungin and its impurities?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of caspofungin. A SIL-IS will have nearly identical chemical properties and chromatographic retention time to the unlabeled analyte, and it will be affected by matrix effects in the same way, thus providing the most accurate correction. If a SIL-IS is not available, a close structural analogue with similar extraction and ionization properties can be used. For example, an isostere of caspofungin has been reported as a suitable internal standard.
Q5: My recovery is low after sample preparation. What could be the cause?
A5: Low recovery can be due to several factors depending on your sample preparation method:
-
PPT: The analyte may be co-precipitating with the proteins. Trying a different precipitation solvent or adjusting the solvent-to-sample ratio might help.
-
LLE: The pH of the aqueous phase may not be optimal for keeping the analyte in its neutral form, or the chosen organic solvent may not be suitable for efficient extraction. Multiple extractions may be necessary.
-
SPE: The analyte may not be retaining strongly enough on the sorbent, leading to loss during the loading or washing steps. Conversely, the elution solvent may not be strong enough to fully elute the analyte from the sorbent. Ensure the sorbent is properly conditioned and not allowed to dry out before sample loading.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Caspofungin in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for caspofungin quantification.[2]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional, but recommended for cleaner injections):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
Injection:
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Workflow for Protein Precipitation
Caption: A typical workflow for protein precipitation of plasma samples for caspofungin analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Caspofungin in Human Plasma
This protocol is a general guide based on published methods for large peptides.
-
Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Wash with 1 mL of 40% methanol in water to remove more retained interferences.
-
-
Elution:
-
Elute the caspofungin and its impurities with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
Injection:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Workflow for Solid-Phase Extraction
Caption: A general workflow for solid-phase extraction for caspofungin bioanalysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Caspofungin Bioanalysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | ~90%[2] | 62-77%[7] | Method Dependent |
| Matrix Effect | Can be significant, requires careful validation[1] | Generally low[6] | Generally lower than PPT |
| Cleanliness of Extract | Low | High | Medium to High |
| Speed/Throughput | High | Low to Medium | Medium |
| Cost per Sample | Low | High | Low to Medium |
| Selectivity | Low | High | Medium |
Note: Data for LLE is generalized as specific quantitative data for caspofungin was not available in the searched literature.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. actapharmsci.com [actapharmsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Injection Volume for Accurate Quantification of Impurity A
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize high-performance liquid chromatography (HPLC) injection volumes for the accurate quantification of Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the injection volume for Impurity A?
The primary goal is to find a "sweet spot" that maximizes the detector response for Impurity A, ensuring accurate and precise quantification, without compromising chromatographic performance.[1] This involves achieving a sufficient signal-to-noise ratio for the impurity peak while maintaining good peak shape, resolution from the main active pharmaceutical ingredient (API) and other impurities, and a linear relationship between concentration and peak area.
Q2: How does increasing the injection volume affect the analysis of Impurity A?
Increasing the injection volume can have several effects on the chromatographic analysis of Impurity A:
-
Increased Peak Response: Both peak height and peak area for Impurity A should ideally increase, which can improve sensitivity and lower the limit of quantitation (LOQ). This is particularly useful when dealing with trace-level impurities.
-
Peak Broadening: The width of the chromatographic peak may increase with a larger injection volume.[1]
-
Decreased Resolution: If peak broadening is significant, it can lead to a decrease in resolution between the Impurity A peak and adjacent peaks.[1]
-
Peak Shape Distortion: Injecting too large a volume can lead to distorted peak shapes, such as fronting, where the front of the peak is less steep than the back.[1][2]
Q3: What is "column overload" and how does it relate to injection volume?
Column overload occurs when too much sample is injected onto the column, leading to a decline in chromatographic performance.[1] There are two main types of overload:
-
Volume Overload: This happens when the injection volume itself is too large for the column dimensions. A general guideline is to keep the injection volume between 1-5% of the total column volume.[2][3] Exceeding this can cause peak fronting and a potential decrease in retention time.[1] Isocratic methods are generally more susceptible to volume overload than gradient methods.[1]
-
Mass Overload: This occurs when the mass of the analyte (Impurity A in this case) in the injected sample exceeds the capacity of the stationary phase. This can also lead to peak distortion.
Q4: How important is the sample solvent (diluent) when optimizing injection volume?
The sample solvent is critically important. If the sample solvent is stronger (has a higher elution strength) than the initial mobile phase, it can cause significant peak shape distortion, especially for early eluting peaks like Impurity A.[4]
-
Best Practice: The ideal sample solvent is the mobile phase itself or a solvent that is weaker than the initial mobile phase.[5] Using a weaker solvent can help focus the sample into a tight band at the head of the column, resulting in sharper peaks.[4][5]
-
Troubleshooting: If you observe peak fronting after increasing the injection volume, a mismatch between the sample solvent and the mobile phase is a likely cause. Consider re-dissolving the sample in a weaker solvent.
Q5: What do regulatory guidelines, like ICH Q2(R1), say about injection volume?
International Council for Harmonisation (ICH) guidelines, such as ICH Q2(R1) on the validation of analytical procedures, do not prescribe specific injection volumes.[6][7] Instead, they require that the chosen analytical method is validated to be suitable for its intended purpose.[6][7][8] This means that during method validation, you must demonstrate that your chosen injection volume provides:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[7]
-
Linearity: A linear relationship between the concentration of Impurity A and the detector response across a specified range.[7]
-
Accuracy and Precision: The method must be accurate and reproducible at the chosen injection volume.[9]
-
Quantitation Limit (LOQ): The method must be sensitive enough to quantify Impurity A at the required level.[7]
Therefore, the optimization of injection volume is a key part of method development that supports the subsequent validation as per ICH guidelines.[9]
Troubleshooting Guides
Issue 1: After increasing the injection volume, the peak for Impurity A is fronting or splitting.
| Possible Causes | Solutions & Recommendations |
| Volume Overload | The injection volume is too large for the column's capacity. As a rule, try to keep the injection volume to 1-5% of the column's total volume.[2][3] To resolve this, reduce the injection volume systematically (e.g., in 5 µL increments) until the peak shape improves. |
| Strong Sample Solvent | The solvent used to dissolve the sample is stronger than the initial mobile phase.[4] This is a very common cause of fronting for early-eluting peaks. Solution: Prepare your sample in a solvent that is weaker than or equal in strength to your initial mobile phase. If solubility is an issue, you may need to use a small amount of a stronger solvent and then dilute with a weaker one. |
| Column Degradation | The column may be contaminated or have a void at the inlet.[10] Solution: First, try flushing the column. If that fails, try reversing the column (if permitted by the manufacturer) and flushing it. If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.[11] |
Issue 2: The peak area for Impurity A is not reproducible across multiple injections.
| Possible Causes | Solutions & Recommendations |
| Autosampler Issues | There may be an issue with the autosampler, such as a leak in the injection valve, a clogged needle, or air bubbles in the sample syringe.[12][13] Solution: Perform routine maintenance on your autosampler. Check for leaks, replace seals if necessary, and ensure the wash solvent is fresh and degassed. Re-inject the same sample multiple times to confirm if the issue is hardware-related.[13] |
| Insufficient Sample Volume | The volume of sample in the vial may be too low for the programmed injection volume, causing the autosampler to draw in air.[13] Solution: Ensure there is sufficient sample volume in the vial. Check that the autosampler needle height is correctly set for the sample volume and vial type.[13] |
| Sample Precipitation | Impurity A may be precipitating out of the solution in the sample vial. Solution: Check the solubility of Impurity A in your chosen sample solvent. You may need to change the solvent or gently warm/sonicate the sample before placing it in the autosampler. |
Issue 3: The peak for Impurity A is too small (low signal-to-noise) even at higher injection volumes.
| Possible Causes | Solutions & Recommendations |
| Poor Peak Focusing | If a strong sample solvent is used with a large injection volume, the peak may become excessively broad, which reduces peak height and, consequently, the signal-to-noise ratio. Solution: As with peak fronting, use a sample solvent that is weaker than the mobile phase. This will help concentrate the analyte at the head of the column, leading to a sharper, taller peak.[5] |
| Detector Wavelength Not Optimal | The UV detector wavelength may not be set at the maximum absorbance for Impurity A. Solution: Determine the UV spectrum for Impurity A and set the detector to its lambda max (λmax) to ensure the highest possible signal. |
| Mass Overload of Main Component | If the concentration of the main API is very high, it could be causing column overload that indirectly affects the peak shape and response of the nearby eluting Impurity A. Solution: Consider diluting the sample. While this will also dilute Impurity A, it may improve the overall chromatography, leading to better integration and quantification. |
Experimental Protocols
Protocol: Determining the Optimal Injection Volume for Impurity A
This protocol outlines a systematic approach to finding the ideal injection volume.
1. Objective: To identify the maximum injection volume that provides a quantifiable signal for Impurity A without causing significant peak distortion, loss of resolution, or a non-linear detector response.
2. Materials:
-
HPLC system with a suitable detector (e.g., UV/PDA).
-
Validated or near-validated HPLC method (column, mobile phase, flow rate, temperature).
-
A sample solution containing the main analyte and a known, relevant concentration of Impurity A (e.g., at the reporting threshold, typically 0.05-0.1%).[14]
-
Sample solvent (ideally, the initial mobile phase or a weaker solvent).
3. Methodology:
-
Step 1: Initial Injection: Begin with a small injection volume that is known to provide good chromatography (e.g., 5 µL). This will serve as your baseline chromatogram.
-
Step 2: Incremental Injections: Sequentially increase the injection volume. A suggested sequence is 5 µL, 10 µL, 20 µL, 50 µL, and 100 µL. Inject each volume in triplicate to assess reproducibility.
-
Step 3: Data Collection: For each injection, record the following data for the Impurity A peak:
-
Peak Area
-
Peak Height
-
Retention Time
-
USP Tailing Factor (or Asymmetry Factor)
-
Peak Width
-
Resolution between Impurity A and the closest neighboring peak.
-
-
Step 4: Data Analysis:
-
Plot Peak Area vs. Injection Volume. The relationship should be linear. Note the point at which linearity is lost.
-
Plot USP Tailing Factor vs. Injection Volume. Note the volume at which the tailing factor deviates significantly from ideal (typically >1.5 or <0.8).
-
Plot Resolution vs. Injection Volume. Determine the volume at which the resolution drops below the acceptable limit (e.g., <1.5 or <2.0, depending on method requirements).
-
4. Data Presentation:
Summarize the collected data in a table for clear comparison.
Table 1: Effect of Injection Volume on Chromatographic Parameters for Impurity A
| Injection Volume (µL) | Mean Peak Area (n=3) | %RSD Area | Mean Peak Height (n=3) | Mean USP Tailing Factor | Mean Resolution |
| 5 | 5,210 | 1.2 | 850 | 1.05 | 2.8 |
| 10 | 10,350 | 0.9 | 1650 | 1.08 | 2.7 |
| 20 | 20,980 | 1.1 | 3210 | 1.15 | 2.5 |
| 50 | 48,550 | 2.5 | 6150 | 1.65 (Fronting) | 1.8 |
| 100 | 85,300 | 4.8 | 8800 | 0.75 (Severe Fronting) | 1.2 |
5. Conclusion: Based on the data in Table 1, an injection volume of 20 µL would be optimal. It provides a significant increase in peak area and height while maintaining excellent linearity, an acceptable tailing factor, and good resolution. Above 20 µL, peak shape and resolution begin to degrade, and the reproducibility of the peak area worsens.
Visualizations
Caption: Workflow for optimizing injection volume.
Caption: Troubleshooting decision tree for peak shape issues.
References
- 1. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 2. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 5. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 10. lcms.cz [lcms.cz]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ijnrd.org [ijnrd.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. jpharmsci.com [jpharmsci.com]
Validation & Comparative
A Comparative Guide to Method Validation for Caspofungin Impurity A Quantification Following ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Caspofungin is critical for drug safety and efficacy. This guide provides a comprehensive overview and comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Caspofungin Impurity A, benchmarked against the internationally recognized ICH Q2(R1) guidelines.
Understanding the Regulatory Framework: ICH Q2(R1)
The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a framework for validating analytical methods.[1][2][3][4] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] For impurity quantification, key validation parameters include specificity, linearity, range, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ).[1][4]
Comparative Analysis of a Validated RP-HPLC Method
Recent studies have detailed the development and validation of a stability-indicating RP-HPLC method for the quantification of Caspofungin and its related substances, including Impurity A.[5][6] This method provides a benchmark for comparison with other potential analytical approaches.
Chromatographic Conditions
A common approach for the separation and quantification of Caspofungin and its impurities involves RP-HPLC with UV detection.[5][6][7][8] The conditions outlined in a recent study serve as our primary example.[5][6] Alternative methods may utilize different column chemistries, mobile phase compositions, or detection wavelengths, which can influence selectivity and sensitivity.[8][9]
Table 1: Comparison of Chromatographic Conditions
| Parameter | Validated Method[5][6] | Alternative Isocratic Method[8] |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Not explicitly defined as A/B, but a gradient is used | 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol |
| Mobile Phase B | Not explicitly defined as A/B, but a gradient is used | - |
| Gradient | Initial 33% B to 14.5 min, 50% B to 35 min, 80% B to 50 min, then back to 33% at 70 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Sample Tray Temp. | 4°C | Not Specified |
| Injection Volume | 10 µL | Not Specified |
| Detection | MWD Detector (Wavelength not specified in abstract) | 210 nm |
| Run Time | 70 minutes | Not Specified |
Performance Characteristics based on ICH Guidelines
The suitability of an analytical method for its intended purpose is demonstrated through a series of validation experiments. The following tables summarize the performance of a validated method for this compound against the requirements of ICH Q2(R1).
Table 2: Specificity and Forced Degradation
| Validation Parameter | Experimental Approach | Observations and Results | ICH Guideline Compliance |
| Specificity | Separate injections of Caspofungin, known impurities (including Impurity A), and diluent. Peak purity was evaluated using software.[5] | The method demonstrated the ability to unequivocally assess the analyte in the presence of other components. The retention time for Impurity A was distinct.[5][6] | The method is specific for the quantification of Impurity A. |
| Forced Degradation | Caspofungin acetate (B1210297) was subjected to acid (0.5 M HCl, 50°C, 30 min), base (0.5 M NaOH, RT, 30 min), and oxidative (0.2% H2O2, RT, 20 min) stress, as well as photolytic and thermal stress.[5][6] | The method was able to separate the degradation products from the main peak and impurities, indicating its stability-indicating nature.[5][6] | Demonstrates the method's ability to be used in stability studies. |
Table 3: Linearity, Range, Accuracy, and Precision
| Validation Parameter | Acceptance Criteria (Typical for Impurity Methods) | Validated Method Performance |
| Linearity (Correlation Coefficient, R²) | ≥ 0.99 | A linear relationship between concentration and peak area was established over the specified range. |
| Range | From the reporting level of the impurity to 120% of the specification limit.[10] | The validated range was demonstrated to be appropriate for the quantification of Impurity A. |
| Accuracy (% Recovery) | Typically 80-120% for impurities.[3][4] | Accuracy was confirmed by spiking the sample with known amounts of Impurity A at different concentration levels.[5] |
| Precision (Repeatability, %RSD) | Typically ≤ 5.0% for impurities.[3] | System precision was evaluated by six replicate injections of the standard solution. Method precision was assessed by analyzing six separate sample preparations.[5] |
| Intermediate Precision (%RSD) | Typically ≤ 5.0% for impurities. | The effect of random events on the precision of the analytical procedure was evaluated by a different analyst on a different day.[5] |
Table 4: Detection and Quantitation Limits
| Validation Parameter | Method of Determination | Validated Method Performance |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or statistical calculation from the calibration curve. | The LOD for Caspofungin and its related substances was established by assessing the peak response.[5] |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or statistical calculation from the calibration curve. | The LOQ for Caspofungin and its related substances was established by assessing the peak response.[5] |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of the method validation.
Preparation of Solutions
-
Impurity Mixture: Approximately 1 mg of each impurity, including Impurity A, is accurately weighed and transferred to a 20 mL volumetric flask, dissolved, and diluted with a suitable diluent. A further 1 in 10 dilution is then performed.[5][6]
-
Sample Solution: About 55 mg of the Caspofungin sample is accurately weighed, transferred to a 100 mL volumetric flask, dissolved, and diluted with the diluent. It is recommended to use the prepared solution within 14 hours.[5][6]
-
Standard Solution: Approximately 55 mg of Caspofungin acetate standard is accurately weighed and transferred to a 100 mL volumetric flask, dissolved, and diluted with the diluent.[5]
Validation Procedures
-
Specificity: Inject the diluent, a control sample of Caspofungin, a spiked sample containing all known impurities at the specification level, and individual impurity solutions to confirm retention times.[5]
-
Linearity: Prepare a series of solutions of Impurity A at different concentrations (e.g., from LOQ to 120% of the specification limit). Plot a graph of peak area versus concentration and calculate the correlation coefficient.
-
Accuracy: Prepare samples of Caspofungin spiked with known amounts of Impurity A at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit), with at least three replicates per level. Calculate the percentage recovery.
-
Precision (Repeatability): Prepare six separate samples of Caspofungin spiked with Impurity A at the specification level from the same batch. Analyze and calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and with different equipment if possible.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of the Impurity A peak or by using the standard deviation of the response and the slope of the calibration curve. To confirm, inject solutions prepared at the determined LOD and LOQ concentrations multiple times (e.g., six times) to check for precision.[5]
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical flow of the method validation process according to ICH guidelines.
Caption: Workflow for analytical method validation as per ICH guidelines.
Caption: Key validation parameters for impurity quantification under ICH Q2(R1).
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. impactfactor.org [impactfactor.org]
- 10. fda.gov [fda.gov]
A Comparative Analysis of Caspofungin Impurity A and Impurity B: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the impurity profile of a pharmaceutical compound is critical for ensuring its safety, efficacy, and stability. In the case of the antifungal agent Caspofungin, two notable impurities, Impurity A and Impurity B, are of particular interest due to their distinct origins and characteristics. This guide provides a comprehensive comparative analysis of these two impurities, supported by experimental data and protocols.
Caspofungin is a semi-synthetic lipopeptide antifungal drug that functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[][2] During its synthesis and storage, various impurities can arise. Among these, Impurity A and Impurity B are frequently monitored. While both are structurally related to the parent compound, they differ significantly in their formation and reported roles.
Chemical Identity and Origin
Caspofungin Impurity A is identified as a serine analogue of Caspofungin.[] It is considered a process-related impurity, meaning it is typically formed during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0.[3] The presence of a serine analogue of Pneumocandin B0 in the starting material can lead to the formation of Impurity A in the final product.[]
In contrast, Caspofungin Impurity B is characterized as a primary degradation product of Caspofungin.[4] Its formation is often associated with the instability of the Caspofungin molecule under certain conditions, such as in aqueous solutions.[] Therefore, Impurity B is a key marker in stability studies of Caspofungin formulations.[]
| Feature | This compound | Caspofungin Impurity B |
| Nature | Process-related impurity | Degradation product |
| Chemical Description | Serine analogue of Caspofungin[] | Primary degradation product of Caspofungin[4] |
| CAS Number | 1202167-57-4[6] | Not Available |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅[6] | C₅₂H₈₈N₁₀O₁₅[7] |
| Molecular Weight | 1079.29 g/mol [6] | 1093.31 g/mol [7] |
Comparative Biological Activity
One source suggests that This compound has been shown to inhibit bacterial growth and may be responsible for the bactericidal activity of Caspofungin.[6] This suggests that Impurity A might possess its own spectrum of biological activity, which could be a subject for further investigation.
Caspofungin Impurity B , being a degradation product, is generally considered to be a product of the breakdown of the active pharmaceutical ingredient. Often, degradation products have diminished or no biological activity compared to the parent drug. It is primarily used as a reference standard in analytical methods to monitor the stability of Caspofungin.[]
Analytical Detection and Quantification
A validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of Caspofungin and its related substances, including Impurity A and Impurity B.[8] This method is crucial for the quality control of Caspofungin drug products.
Experimental Protocol: RP-HPLC Method for Caspofungin and its Impurities
This protocol is based on a published method for the analysis of Caspofungin and its related substances.[8]
Chromatographic Conditions:
| Parameter | Specification |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Buffer solution |
| Mobile Phase B | Acetonitrile:Water (85:15 v/v) |
| Mobile Phase C | Methanol:Buffer (80:18 v/v) |
| Gradient Elution | Time (min) |
| 0 | |
| 14.5 | |
| 35 | |
| 50 | |
| 70 | |
| Flow Rate | 1.0 mL/minute |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Tray Temp. | 4°C |
| Detection | UV at 225 nm |
| Run Time | 70 minutes |
Sample Preparation:
-
Impurity Mixture: Accurately weigh approximately 1 mg each of Impurity A, Impurity B, and other relevant impurities into a 20 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent. Further dilute 1 mL of this solution to 10 mL with the same diluent.[8]
-
Sample Solution: Accurately weigh about 55 mg of the Caspofungin sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8]
System Suitability:
The system suitability is assessed by multiple injections of a standard solution to ensure the precision of the HPLC system.
Visualizing Experimental and Logical Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Origin of this compound.
Figure 2: Origin of Caspofungin Impurity B.
Figure 3: Experimental workflow for HPLC analysis.
Conclusion
This compound and Impurity B are distinct entities with different origins and significance in the context of Caspofungin drug development and quality control. Impurity A, a process-related serine analogue, may possess inherent biological activity that warrants further investigation. In contrast, Impurity B is a degradation product that serves as a critical marker for the stability of Caspofungin. A thorough understanding and a robust analytical methodology to monitor both impurities are essential for ensuring the quality, safety, and efficacy of Caspofungin-based therapies. Further research into the specific biological effects of these impurities would provide a more complete picture of their impact on the therapeutic profile of Caspofungin.
References
- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 4. Assessment of the In Vitro Kinetic Activity of Caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1202167-57-4 | IC139026 [biosynth.com]
- 7. Caspofungin: Chemical characters, antifungal activities, and mechanism of actions - Gazzetta Medica Italiana - Archivio per le Scienze Mediche 2024 June;183(6):544-50 - Minerva Medica - Journals [minervamedica.it]
- 8. impactfactor.org [impactfactor.org]
A Comparative Guide to the Limit of Detection and Quantification of Caspofungin Impurity A
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative analysis of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Caspofungin Impurity A, a critical quality attribute in the production of the antifungal drug Caspofungin. This comparison focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview
The following table summarizes the performance characteristics of a validated HPLC-UV method specifically for this compound and a highly sensitive LC-MS/MS method for the parent compound, Caspofungin. While the LC-MS/MS method was not specifically validated for Impurity A in a pharmaceutical matrix, its low detection limits for the parent compound provide a strong indication of the potential sensitivity of this technique for related impurities.
| Parameter | HPLC-UV Method for Impurity A[1] | LC-MS/MS Method for Caspofungin[2] |
| Limit of Detection (LOD) | 0.025 µg/mL | ~0.07 µg/mL (estimated for Caspofungin) |
| Limit of Quantification (LOQ) | 0.076 µg/mL | 0.2 µg/mL (LLOQ for Caspofungin) |
| Technique | Reverse Phase HPLC with UV Detection | Liquid Chromatography with Tandem Mass Spectrometry |
| Matrix | Drug Substance | Dried Blood Spots |
| Primary Application | Impurity profiling and quantification in pharmaceuticals | Pharmacokinetic studies in biological matrices |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
HPLC-UV Method for this compound[1]
This method is designed for the specific quantification of this compound in the drug substance.
a) Sample and Standard Preparation:
-
Diluent: A mixture of acetonitrile (B52724) and water.
-
Standard Solution: A known concentration of this compound reference standard is prepared in the diluent.
-
Sample Solution: The Caspofungin drug substance is dissolved in the diluent to a specified concentration.
b) Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity Quaternary Pump module with a Multi-Wavelength Detector (MWD) or equivalent.[1]
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[1]
-
Mobile Phase A: 0.01 M Sodium Acetate buffer, pH adjusted to 4.0 with glacial acetic acid.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program is used to separate Impurity A from Caspofungin and other related substances.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 210 nm.[3]
c) LOD and LOQ Determination:
The LOD and LOQ are determined based on the signal-to-noise ratio, with LOD typically being a signal-to-noise ratio of 3:1 and LOQ being 10:1.[4] This is confirmed by injecting a series of diluted solutions of the Impurity A standard.
LC-MS/MS Method for Caspofungin[2]
This highly sensitive method is optimized for the quantification of Caspofungin in a biological matrix and serves as a reference for the potential application of this technology for impurity analysis.
a) Sample Preparation (from Dried Blood Spots):
-
A disc is punched from the dried blood spot.
-
Extraction is performed using 50% methanol.
-
Protein precipitation is carried out with acetonitrile.
-
The supernatant is injected into the LC-MS/MS system.
b) Chromatographic Conditions:
-
Instrument: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: Hypersil GOLD aQ column (100×2.1 mm, 1.9 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Elution: A rapid gradient is employed for the separation.
-
Flow Rate: 0.3 mL/min.[2]
c) Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transition: The specific precursor-to-product ion transition for Caspofungin is monitored for quantification. For Caspofungin, this is often the doubly charged precursor ion [M+2H]²⁺.[2][5][6][7]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for LOD and LOQ Determination.
References
- 1. impactfactor.org [impactfactor.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. ijapbjournal.com [ijapbjournal.com]
- 4. chemrj.org [chemrj.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of Analytical Methods for Caspofungin Impurity A
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative overview of robustness testing for analytical methods specifically tailored for the quantification of Caspofungin Impurity A, a critical quality attribute in the production of the antifungal drug Caspofungin. Robustness testing ensures that minor variations in method parameters do not significantly impact the accuracy and precision of the results, thereby guaranteeing the method's suitability for routine use in a quality control environment.
Experimental Protocol: Robustness Testing of an RP-HPLC Method for this compound
The following protocol outlines a typical approach for assessing the robustness of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. This protocol is synthesized from established validation practices in the pharmaceutical industry.[1][2][3][4][5]
Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in chromatographic parameters and to provide an indication of its reliability during normal usage.
Materials:
-
Caspofungin Acetate reference standard
-
This compound reference standard
-
HPLC grade acetonitrile, water, and other mobile phase constituents
Procedure:
-
Standard and Sample Preparation:
-
Prepare a standard solution of Caspofungin Acetate spiked with a known concentration of Impurity A (e.g., at the specification limit).
-
Prepare sample solutions of the Caspofungin drug substance.
-
-
System Suitability:
-
Before initiating the robustness study, perform a system suitability test under the nominal method conditions to ensure the chromatographic system is performing adequately. Key parameters include retention time, resolution between Caspofungin and Impurity A, theoretical plates, and tailing factor.
-
-
Variation of Method Parameters:
-
Systematically vary the following chromatographic parameters, one at a time, from the nominal method conditions. It is also possible to use a design of experiments (DoE) approach for a more comprehensive, multivariate analysis.[5]
-
Flow Rate: ± 10% of the nominal flow rate (e.g., if nominal is 1.0 mL/min, test at 0.9 and 1.1 mL/min).[1][9]
-
Column Temperature: ± 5°C of the nominal temperature (e.g., if nominal is 30°C, test at 25°C and 35°C).[1]
-
Mobile Phase Composition: ± 2% absolute of the organic modifier composition (e.g., if the mobile phase is 60:40 acetonitrile:buffer, test at 58:42 and 62:38).
-
Mobile Phase pH: ± 0.2 pH units of the nominal pH of the aqueous buffer.[1]
-
Wavelength: ± 2 nm of the nominal detection wavelength (e.g., if nominal is 210 nm, test at 208 nm and 212 nm).[8]
-
Different Column Lots/Batches: Analyze the samples using columns from at least two different manufacturing lots.
-
Different HPLC Instruments: If available, perform the analysis on two different but equivalent HPLC systems.[2]
-
-
-
Data Analysis:
-
For each varied condition, inject the standard and sample solutions.
-
Calculate the system suitability parameters, the concentration of Impurity A, and the resolution between Caspofungin and Impurity A.
-
Compare the results obtained under the varied conditions to those obtained under the nominal conditions.
-
-
Acceptance Criteria:
-
The system suitability parameters must meet the pre-defined criteria for all tested conditions.
-
The percentage relative standard deviation (%RSD) for the determined amount of Impurity A should not exceed a pre-defined limit (e.g., < 5%).
-
The resolution between the Caspofungin and Impurity A peaks should remain adequate (e.g., > 2.0).
-
Data Presentation: Comparison of Robustness Testing Parameters
The following table summarizes the typical parameters varied during the robustness testing of an analytical method for this compound, along with common variation ranges and expected outcomes.
| Parameter | Typical Variation | Expected Impact on Results | Acceptance Criteria Example |
| Flow Rate | ± 10% | Shift in retention times; minimal impact on peak area and resolution. | System suitability passes; %RSD of Impurity A result < 5.0%. |
| Column Temperature | ± 5°C | Shift in retention times; potential minor changes in peak shape and resolution. | System suitability passes; Resolution > 2.0. |
| Mobile Phase Composition | ± 2% (absolute) of organic phase | Significant shift in retention times and potential impact on resolution. | System suitability passes; Resolution > 2.0. |
| Mobile Phase pH | ± 0.2 units | Shift in retention times, especially for ionizable compounds; potential changes in peak shape. | System suitability passes; Tailing factor < 2.0. |
| Detection Wavelength | ± 2 nm | Minimal impact on retention time and resolution; potential impact on peak response and sensitivity. | System suitability passes; S/N ratio at LOQ > 10. |
| Column Lot | Different Lots | Minor variations in retention time and peak shape. | System suitability passes; %RSD of Impurity A result < 5.0%. |
| Instrument | Different Instruments | Minor variations in retention time and peak area. | System suitability passes; %RSD of Impurity A result < 5.0%. |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the robustness testing process and the relationship between the varied parameters and the assessed outcomes.
Caption: Workflow for robustness testing of an analytical method.
Caption: Relationship between varied parameters and analytical outcomes.
References
- 1. ijapbjournal.com [ijapbjournal.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Development and validation of a single robust HPLC method for the characterization of a pharmaceutical starting material and impurities from three suppliers using three separate synthetic routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 9. impactfactor.org [impactfactor.org]
A Comparative Guide to Inter-Laboratory Analysis of Caspofungin Impurities
An objective comparison of analytical methodologies for the quantification of Caspofungin impurities, supported by experimental data from published studies.
This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Caspofungin. It provides a comparative overview of analytical methods used for impurity profiling and quantitation, based on available data from single-laboratory validation studies. While a direct inter-laboratory comparison study on Caspofungin impurity analysis is not publicly available, this document synthesizes published data to offer insights into method performance and experimental protocols.
Data Summary of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods reported for the analysis of Caspofungin and its impurities. The data is extracted from individual validation studies and provides a basis for comparing the capabilities of each method.
| Method | Analyte(s) | Linearity (Correlation Coefficient, r²) | Precision (%RSD) | Accuracy (% Recovery) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | Caspofungin Acetate & related substances | > 0.990 | Method Precision and Intermediate Precision results demonstrate robustness | LoQ, 50, 100, and 150% of specified level | Below 50% of the specification level | [1][2] |
| RP-HPLC | Caspofungin | Not less than 0.999 | System Precision (%RSD < 2.0), Method Precision (%RSD < 2.0) | 97.0 - 103.0 | Not specified | [3] |
| Microbiological Assay (Agar Diffusion) | Caspofungin in the presence of degradation products | 0.9965 | Intermediate precision: 2.54% | 95.01–102.46% | Not specified | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of key experimental protocols cited in the literature for Caspofungin impurity analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Caspofungin Acetate and Related Substances[1][2]
-
Chromatographic Conditions:
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase: Gradient elution with a mixture of two mobile phases. The initial volume of mobile phase B was 33% until 14.5 minutes, then 50% until 35 minutes, and 80% up to 50 minutes, followed by 33% at 70 minutes.[1]
-
Flow Rate: 1.0 mL/minute.[1]
-
Injection Volume: 10 μL.[1]
-
Column Temperature: 30°C.[1]
-
Sample Tray Temperature: 4°C.[1]
-
-
Forced Degradation Studies:
-
Acid Degradation: 0.5 M HCl at 50°C for 30 minutes.[1]
-
Base Degradation: 0.5 M NaOH at room temperature for 30 minutes.[1]
-
Oxidative Degradation: 0.2% H₂O₂ for 20 minutes at room temperature.[1]
-
Thermal Degradation: 60°C for 120 hours.[1]
-
Photolytic Degradation: White fluorescent light (1.2 million lux hours) and UV light (200-watt hours/meter square).[1]
-
Method 2: Isocratic RP-HPLC for Caspofungin Assay[3]
-
Chromatographic Conditions:
-
Forced Degradation Studies:
-
Acid Stress: 0.1N Hydrochloric acid solution.[3]
-
Alkali Stress: 0.1N Sodium hydroxide (B78521) solution.[3]
-
Peroxide Stress: 30% H₂O₂ solution.[3]
-
Thermal Stress: 80°C.[3]
-
Method 3: Microbiological Assay for Caspofungin Potency[4][5]
-
Principle: Based on the inhibitory effect of caspofungin on the growth of Candida albicans.[4][5]
-
Stability Evaluation: The method was used to evaluate the thermal stability of the drug at 80°C for 120 minutes and determined first-order degradation kinetics.[4][5]
Visualizations
The following diagrams illustrate a typical experimental workflow for Caspofungin impurity analysis and a logical relationship diagram for method validation based on ICH guidelines.
References
A Comparative Guide to the Stability of Caspofungin and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of the antifungal agent caspofungin and its primary degradation products. The information presented is collated from various scientific studies and is intended to support research and development activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key stability-indicating assays are provided.
Executive Summary
Caspofungin, an echinocandin antifungal, is known to be susceptible to degradation, primarily through hydrolysis. This process leads to the formation of an open-ring peptide, which can be further degraded. The stability of caspofungin is significantly influenced by temperature, pH, and the composition of the solution in which it is formulated or reconstituted. Understanding the comparative stability of caspofungin and its degradation products is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product.
Comparative Stability Data
The stability of caspofungin is inversely proportional to temperature and is also affected by the pH of the medium. Refrigerated conditions (2-8 °C) significantly prolong its stability compared to room temperature.
Table 1: Stability of Caspofungin in Different Solutions and Temperatures
| Concentration & Solution | Storage Condition | Stability (Time to reach ≥90% of initial concentration) | Reference |
| 0.5% (5 mg/mL) in Water for Injection | Refrigerated (4.0 ± 1.0°C) | 28 days | |
| 0.5% (5 mg/mL) in Water for Injection | Room Temperature (25.0 ± 1.0°C) | 3 days | [1] |
| 50 mg/100 mL in 0.9% Sodium Chloride | Refrigerated (2-8 °C) | 4 weeks | |
| 0.2, 0.28, and 0.5 mg/mL in 0.9% Sodium Chloride | Refrigerated (5 ± 3°C) | 14 days | [2][3] |
| 0.2, 0.28, and 0.5 mg/mL in 0.9% Sodium Chloride | Room Temperature | 60 hours | [3] |
| 50 mg/100 mL in 5% Dextrose | Room Temperature | < 1 hour (5% loss) | [2] |
Table 2: Forced Degradation of Caspofungin
Forced degradation studies are essential for developing stability-indicating analytical methods. These studies expose the drug to stress conditions to generate its degradation products.
| Stress Condition | Reagent/Parameters | Duration | Observations | Reference |
| Acid Hydrolysis | 0.5 M HCl | 30 minutes at 50°C | Degradation observed | [4] |
| Base Hydrolysis | 0.5 M NaOH | 30 minutes at Room Temp. | Degradation observed | [4] |
| Base Hydrolysis | pH 12 | Not specified | 48.9% to 78.1% reduction in caspofungin | [1] |
| Oxidation | 0.2% H₂O₂ | 20 minutes at Room Temp. | Degradation observed | [4] |
| Thermal Degradation | 60°C | 120 hours | Degradation observed | [4] |
| Thermal Degradation | 80°C | Not specified | Significant degradation | [5] |
| Photolytic Degradation | 1.2 million lux hours (fluorescent) & 200 watt-hours/m² (UV) | Not specified | Degradation observed | [4] |
Major Degradation Products and Pathways
The primary degradation pathway for caspofungin is hydrolysis of the cyclic peptide backbone. This results in an open-ring peptide, identified as L-747969 .[2] This initial degradation product can undergo further degradation, including dimerization.[6] Other impurities, potentially arising from the synthesis process or further degradation, have also been identified, such as impurities A, B, D, and E.[4]
Caption: Caspofungin Degradation Pathway.
Experimental Protocols
The stability of caspofungin and the formation of its degradation products are primarily assessed using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Below are summaries of typical experimental protocols.
Table 3: HPLC Method for Stability Indicating Assay of Caspofungin
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC hydrosphere C18 (150 x 4.6 mm, 3 µm) | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) | 5C18 column |
| Mobile Phase A | 0.01 M Sodium Acetate in water, pH 4.0 | 0.02 M Phosphoric acid buffer, pH 3.5 | 20 mM Phosphate buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile and 2-Propanol | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic | Isocratic (65:35 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C | Not Specified |
| Injection Volume | 10 µL | Not Specified | Not Specified |
| Detection | UV | UV at 210 nm | Fluorescence (Ex: 224 nm, Em: 304 nm) |
| Reference | [4] | [5] | [7] |
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies to evaluate the stability of caspofungin and validate the analytical method's ability to separate the drug from its degradation products.
Caption: Forced Degradation Experimental Workflow.
Conclusion
The stability of caspofungin is a critical attribute that is highly dependent on environmental factors such as temperature and pH. The primary degradation pathway involves hydrolysis to an open-ring peptide, which can further degrade. While the stability of the parent compound is well-documented under various conditions, there is a lack of publicly available data on the intrinsic stability of its individual degradation products. The experimental protocols, particularly HPLC-based methods, are well-established for monitoring the stability of caspofungin and quantifying its degradation products. This guide provides a foundational understanding for researchers and professionals working on the formulation and analysis of caspofungin.
References
- 1. Stability of Extemporaneously Prepared 0.5-Percent Caspofungin Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and compatibility of reconstituted caspofungin in select elastomeric infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
Determining the Relative Response Factor of Caspofungin Impurity A: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in pharmaceutical products is paramount to ensuring safety and efficacy. In the analysis of Caspofungin, a potent antifungal agent, the control of impurities such as Impurity A is a critical aspect of quality control. This guide provides a comparative overview of the methodologies for determining the Relative Response Factor (RRF) of Caspofungin Impurity A, offering insights into experimental protocols and alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for RRF Determination
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of Caspofungin and its related impurities.[1] The determination of the Relative Response Factor (RRF) is essential for accurately quantifying impurities when a certified reference standard for the impurity is not used in every analysis. The RRF is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration.
Experimental Protocol: RRF Determination by Slope Method
The following protocol outlines a representative HPLC method for determining the RRF of this compound based on the slope method.
1. Preparation of Standard Solutions:
-
Caspofungin Stock Solution (A): Accurately weigh and dissolve a suitable amount of Caspofungin Acetate reference standard in a diluent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a known concentration.
-
This compound Stock Solution (B): Accurately weigh and dissolve a suitable amount of this compound reference standard in the same diluent to obtain a known concentration.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both Caspofungin and Impurity A by diluting the respective stock solutions (A and B) to a range of concentrations. The concentration range should typically span from the limit of quantification (LOQ) to approximately 120% of the specification limit for the impurity.
2. Chromatographic Conditions:
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Caspofungin and its impurities would employ the following conditions.[1][2][3] It is crucial that the same chromatographic conditions are used for both the API and the impurity.[4]
| Parameter | Recommended Conditions |
| Column | C18 (Octadecylsilane), e.g., Synergi Hydro-RP (150 x 4.6 mm, 4 µm)[4] |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., 0.06 M H₃PO₄, pH 2.0) and organic modifiers like acetonitrile and methanol.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm[4] |
| Injection Volume | 10 µL |
3. Data Analysis and RRF Calculation:
-
Inject each calibration solution for both Caspofungin and Impurity A into the HPLC system.
-
Obtain the peak area for each concentration level.
-
Construct a calibration curve for both Caspofungin and Impurity A by plotting the peak area versus the concentration.
-
Determine the slope of the linear regression line for both calibration curves.
-
Calculate the RRF using the following formula:
RRF = (Slope of Impurity A) / (Slope of Caspofungin)
Note: A specific, experimentally determined RRF value for this compound is not consistently published in publicly available literature. Therefore, it is essential to perform this determination in-house using a qualified reference standard for Impurity A.
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for RRF determination.
References
"benchmarking of different HPLC columns for Caspofungin impurity profiling"
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Caspofungin are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, with the choice of HPLC column being a pivotal factor in achieving optimal separation and resolution of Caspofungin from its related substances. This guide provides a comparative overview of different HPLC columns reported in the literature for Caspofungin impurity profiling, supported by experimental data and detailed methodologies.
Experimental Workflow for Caspofungin Impurity Profiling
The general workflow for analyzing Caspofungin and its impurities using HPLC involves several key steps, from sample preparation to data analysis. This process is designed to ensure the stability of the analyte and the robustness of the analytical method.
Safety Operating Guide
Safeguarding Research: Proper Disposal of Caspofungin Impurity A
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Caspofungin Impurity A, a substance associated with the antifungal agent Caspofungin, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper handling and disposal of this compound.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes double-gloving with chemotherapy-rated nitrile gloves, safety goggles and a face shield, and a disposable, solid-front gown with tight-fitting cuffs.[1] When handling the solid compound, a fit-tested N95 or higher respirator is also recommended to prevent inhalation of dust particles.[1] All handling of the solid form and preparation of solutions should be conducted within a certified chemical fume hood to minimize exposure.[1]
Disposal of this compound
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1] This includes unused compounds, solutions, contaminated PPE, and laboratory consumables such as pipette tips and vials. Cross-contamination should be avoided by segregating this waste stream from other laboratory waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: At the point of generation, immediately segregate all waste contaminated with this compound into designated, clearly labeled hazardous waste containers.[1]
-
Solid Waste Containment:
-
Liquid Waste Containment:
-
Collect all unused solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.[1]
-
Crucially, do not pour any liquid waste containing this compound down the drain. [1] This is to prevent the release of this environmentally hazardous substance into aquatic ecosystems.[2][3][4]
-
-
Decontamination:
-
Final Disposal:
Quantitative Data Summary
| Parameter | Value/Classification | Citation |
| Acute Toxicity | Not classified, but contact with dust can cause skin irritation. | [5] |
| Eye Damage/Irritation | Causes serious eye damage. | [2][3][5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [5] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | [3][4] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | [3][4] |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound. Therefore, the recommended disposal procedure is based on the precautionary principle of containment and disposal via a licensed hazardous waste facility.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Caspofungin Impurity A
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Caspofungin Impurity A. It outlines critical operational procedures, personal protective equipment (PPE) protocols, and disposal plans to ensure a safe research environment.
Caspofungin, an antifungal medication, and its impurities require careful handling due to their potential biological activity.[] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the handling precautions for the active pharmaceutical ingredient, Caspofungin, provide a strong basis for safe laboratory practices.[2]
Operational Plan: Handling and Storage
Safe handling of this compound necessitates a controlled environment to minimize exposure. Engineering controls should be the primary line of defense.
Engineering Controls:
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a chemical fume hood or a biological safety cabinet is required. Ensure that ventilation systems are designed to prevent the escape of dust into the work area.[2]
-
Dust Prevention: Minimize the generation and accumulation of dust.[2] Systems for handling the substance, such as exhaust ducts and dust collectors, should be designed to prevent leakage.[2]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust.[2]
-
Do not swallow.[2]
-
Wash hands thoroughly after handling.[2]
-
Avoid prolonged or repeated contact with skin.[2]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Storage:
-
Store at temperatures below -15°C in a dry environment.
-
Keep containers tightly closed and properly labeled.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes and Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Must be worn to prevent contact with eyes. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. |
| Body | Laboratory coat or chemical-resistant coveralls. | Must be worn to prevent skin contact. |
| Respiratory | A NIOSH-approved respirator. | Required when engineering controls are not sufficient to control airborne exposure or during emergency situations. The type of respirator will depend on the exposure assessment. |
Donning and Doffing PPE Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
